molecular formula C7H5BrN4 B1520162 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine CAS No. 857641-46-4

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1520162
CAS No.: 857641-46-4
M. Wt: 225.05 g/mol
InChI Key: OLHCXNGGKICQLL-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHCXNGGKICQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671956
Record name 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID00671956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857641-46-4
Record name 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a pyrimidine and a pyrazole moiety, two scaffolds renowned for their prevalence in biologically active compounds.[1][2] The presence of a bromine atom on the pyrazole ring provides a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions. This makes it an invaluable building block for the construction of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the core physicochemical properties are fundamental to the effective use of any chemical intermediate. This compound is characterized by the following identifiers and properties.

PropertyValueSource
CAS Number 857641-46-4[3][4][5]
Molecular Formula C₇H₅BrN₄[3][4][6]
Molecular Weight 225.05 g/mol [3][4]
Exact Mass 223.97000 Da[3][6]
Appearance Light yellow solid (predicted)[7]
Boiling Point 402.2 ± 37.0 °C (Predicted)[3][5]
Density 1.79 ± 0.1 g/cm³ (Predicted)[3][5]
Refractive Index 1.734 (Predicted)[3]
Flash Point 197 °C (Predicted)[3]

Spectroscopic Profile

While detailed experimental spectra are proprietary or context-dependent, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyrazole rings. The pyrazole protons (at positions 3 and 5) and the pyrimidine protons (at positions 4, 5, and 6) would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific coupling patterns would be crucial for unambiguous assignment.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

  • Mass Spectrometry (MS): In mass spectrometry, the compound is expected to show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 223.970 Da.[3][6] Predicted collision cross-section (CCS) values can also aid in identification.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and the C-Br stretching frequency.[8]

Synthesis and Reactivity

The synthesis of this compound is accessible through standard heterocyclic chemistry methodologies. A common and efficient approach involves the direct bromination of a pyrazolyl-pyrimidine precursor.

Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from commercially available materials, as illustrated in the following workflow diagram.

SynthesisWorkflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Electrophilic Bromination start 2-Chloropyrimidine + 1H-Pyrazole step1 Base-mediated Nucleophilic Substitution start->step1 prod1 2-(1H-Pyrazol-1-yl)pyrimidine step1->prod1 step2 Bromine (Br₂) in Acetic Acid prod1->step2 final_prod This compound step2->final_prod

Caption: Synthetic workflow for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes the bromination of the precursor 2-(1H-pyrazol-1-yl)pyrimidine. This method is advantageous due to its operational simplicity and high yield.

Materials:

  • 2-(1H-Pyrazol-1-yl)pyrimidine

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 2-(1H-pyrazol-1-yl)pyrimidine (e.g., 0.55 g, 3.7 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 1.2 g, 7.5 mmol) in glacial acetic acid (3 mL).

  • Addition: Cool the reaction flask in an ice bath. Add the bromine solution dropwise to the stirred solution of the pyrimidine precursor. Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified using column chromatography on silica gel. A typical eluent system is 2% methanol in dichloromethane.[3]

  • Isolation: Combine the fractions containing the pure product and concentrate under vacuum to yield this compound as the final product. A yield of approximately 85% can be expected.[3]

Reactivity and Further Functionalization

The chemical reactivity of this compound is dominated by the C-Br bond on the pyrazole ring. This site is highly susceptible to transition-metal-catalyzed cross-coupling reactions, serving as a linchpin for molecular elaboration.

  • Suzuki Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).[3][9] This reaction is fundamental for creating C-C bonds and linking the pyrazolyl-pyrimidine core to other aromatic systems.

  • Other Cross-Coupling Reactions: Similarly, Sonogashira, Buchwald-Hartwig, and Stille couplings can be employed to introduce alkynyl, amino, and organotin groups, respectively, at the 4-position of the pyrazole ring.

Caption: Representative Suzuki coupling reaction of the title compound.

Applications in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold, which can be accessed from precursors like this compound, is a "privileged structure" in medicinal chemistry.[1] This core is present in numerous compounds targeting various diseases, particularly cancer and inflammatory conditions.[1][10]

  • Kinase Inhibitors: Many pyrazole and pyrimidine-based heterocycles are designed as ATP-competitive inhibitors of protein kinases, which are critical targets in oncology.[1][11] The ability to functionalize the this compound scaffold allows for the systematic modification of substituents to optimize binding affinity and selectivity for specific kinase targets, such as PI3Kδ, BRK/PTK6, and EGFR.[11][12][13]

  • Scaffold for Combinatorial Chemistry: Its utility as a building block makes it ideal for the synthesis of compound libraries. By varying the coupling partner in reactions like the Suzuki coupling, researchers can rapidly generate a diverse set of analogues for high-throughput screening, accelerating the discovery of new lead compounds.

  • General Pharmaceutical Intermediate: The compound is categorized as a pharmaceutical intermediate, highlighting its established role in the multi-step synthesis of active pharmaceutical ingredients (APIs).[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on available safety data for the compound and related structures.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][15]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][14]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[7][14]

  • Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Avoid dust formation.[14]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][14]

Conclusion

This compound is a strategically important heterocyclic compound whose value lies in its versatile reactivity and its incorporation of two biologically relevant pharmacophores. Its well-defined synthesis and, most critically, the reactivity of its C-Br bond make it an indispensable tool for medicinal chemists. The ability to leverage this compound as a scaffold for creating diverse molecular structures ensures its continued relevance in the ongoing search for novel therapeutic agents.

References

Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details two primary synthetic strategies: direct electrophilic bromination and palladium-catalyzed cross-coupling. Each method is presented with a thorough mechanistic explanation, a detailed experimental protocol, and a discussion of the underlying scientific principles that govern the reaction. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering practical insights and a self-validating framework for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of Pyrazolyl-Pyrimidines

The fusion of pyrazole and pyrimidine rings into a single molecular scaffold has yielded a plethora of compounds with remarkable biological activities.[1] These structures are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, often serving as potent enzyme inhibitors.[1] Specifically, pyrazolyl-pyrimidine derivatives have demonstrated efficacy as kinase inhibitors, which are crucial in the development of targeted cancer therapies.[2] The target molecule, this compound, is a valuable intermediate, with the bromine atom serving as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two main retrosynthetic perspectives:

  • Route A: Formation of the C-Br bond on a pre-existing pyrazolyl-pyrimidine core. This is a direct and often efficient method, relying on the principles of electrophilic aromatic substitution.

  • Route B: Formation of the C-N bond between a pyrazole and a pyrimidine ring. This approach utilizes modern cross-coupling methodologies, offering flexibility in the choice of starting materials.

This guide will elaborate on both strategies, providing a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Route A: Direct Electrophilic Bromination

This strategy commences with the readily available precursor, 2-(1H-pyrazol-1-yl)pyrimidine, and introduces the bromine atom at the C4 position of the pyrazole ring through an electrophilic aromatic substitution reaction.

Mechanistic Rationale

The pyrazole ring is an electron-rich five-membered heterocycle, making it susceptible to electrophilic attack. The C4 position is typically the most reactive site for electrophilic substitution in N-substituted pyrazoles. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Caption: Mechanism of Electrophilic Bromination of 2-(1H-pyrazol-1-yl)pyrimidine.

Experimental Protocol

Materials:

  • 2-(1H-pyrazol-1-yl)pyrimidine

  • Bromine (Br₂)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1H-pyrazol-1-yl)pyrimidine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into an ice-cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Safety Considerations for Direct Bromination
  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[3][4][5][6] Have a bromine spill kit readily available.

  • Acetic Acid: Corrosive and causes severe skin and eye damage.[3][4][5][6] Handle with appropriate PPE in a fume hood.

Route B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

This approach involves the formation of the C-N bond between 4-bromopyrazole and 2-chloropyrimidine, facilitated by a palladium catalyst. The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds.[7]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloropyrimidine) to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine (4-bromopyrazole) coordinates to the Pd(II) center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl L_nPd(II)(Aryl)(X) OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx + Amine PdII_Amine [L_nPd(II)(Aryl)(Amine)]+X- LigandEx->PdII_Amine Deprot Deprotonation (-H-Base+) PdII_Amine->Deprot + Base PdII_Amido L_nPd(II)(Aryl)(Amido) Deprot->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 + Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol

Materials:

  • 4-Bromopyrazole

  • 2-Chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane or toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), 2-chloropyrimidine (1.1 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target compound.

Safety Considerations for Cross-Coupling Reactions
  • Palladium Catalysts: While generally stable, some palladium complexes can be sensitive to air and moisture. Finely divided palladium on carbon can be pyrophoric.[8] Handle in an inert atmosphere where necessary.[9] Wear appropriate PPE.[10]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[11] Handle under an inert atmosphere.[11] Avoid inhalation and skin contact.[11]

  • Solvents: Anhydrous and degassed solvents are often required. Take appropriate precautions when handling flammable solvents like dioxane and toluene.

Characterization of this compound

Confirmation of the successful synthesis of the target compound is achieved through standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the pyrimidine and pyrazole protons. The pyrazole H3 and H5 protons will appear as distinct singlets or doublets. The pyrimidine protons will show characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for all seven carbon atoms in the molecule. The carbon bearing the bromine atom (C4 of the pyrazole) will be shifted downfield.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₇H₅BrN₄, MW: 225.05 g/mol ).[1] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be present.
Melting Point A sharp melting point is indicative of a pure compound.

Comparative Analysis of Synthetic Routes

Parameter Route A: Direct Bromination Route B: Buchwald-Hartwig Coupling
Atom Economy HighModerate to High
Reagent Cost Generally lower (bromine, acetic acid)Higher (palladium catalyst, phosphine ligand)
Reaction Conditions Mild (0 °C to room temperature)Elevated temperatures (80-110 °C)
Substrate Scope Limited by the electronics of the pyrazolyl-pyrimidine coreBroader, more versatile for creating analogues
Work-up/Purification Relatively straightforwardRequires removal of catalyst residues
Safety Requires handling of highly corrosive and toxic bromineRequires handling of air-sensitive and potentially toxic reagents

Conclusion

The synthesis of this compound can be effectively achieved through both direct bromination and palladium-catalyzed cross-coupling reactions. The choice of synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials, cost considerations, and the desired level of modularity for further derivatization.

  • Direct bromination is a cost-effective and atom-economical choice for the specific synthesis of the target molecule when the precursor is readily available.

  • The Buchwald-Hartwig amination offers greater flexibility and is the preferred method when a variety of substituted pyrazoles or pyrimidines are to be explored, making it highly valuable in a drug discovery context.

Both methods, when executed with the appropriate safety precautions and analytical controls, provide reliable pathways to this important chemical intermediate.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates both a pyrazole and a pyrimidine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Pyrazole and pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Isotopic Distribution

The structural formula of this compound is C₇H₅BrN₄.[5] The presence of a bromine atom is of particular importance in mass spectrometry, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, which is a key diagnostic feature for the presence of a single bromine atom in a molecule.

Caption: Molecular structure of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The sample solution is introduced into an ESI-mass spectrometer.

  • Ionization: A high voltage is applied to a capillary containing the sample solution, causing the formation of a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

G cluster_workflow ESI-MS Experimental Workflow SamplePrep Sample Preparation (in Methanol/Acetonitrile) ESI Electrospray Ionization (Formation of [M+H]⁺) SamplePrep->ESI MassAnalyzer Mass Analysis (Separation by m/z) ESI->MassAnalyzer Detector Detection and Spectrum Generation MassAnalyzer->Detector

Caption: Experimental workflow for ESI-Mass Spectrometry.

Data Summary and Interpretation

The expected mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine.

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Observation
[M+H]⁺224.9779226.9759A pair of peaks at m/z 225 and 227 with nearly equal intensity.

A previously reported synthesis of this compound confirms the observation of the protonated molecule.[5] The presence of the [M+H]⁺ peak at m/z 225 is consistent with the molecular formula C₇H₅BrN₄.[5] The corresponding [M+2+H]⁺ peak at m/z 227, with a similar intensity, would provide definitive evidence for the presence of a single bromine atom.

The fragmentation of the molecular ion in tandem MS (MS/MS) experiments can provide further structural information. The pyrazole and pyrimidine rings are relatively stable, but fragmentation can occur through the loss of small molecules.

Predicted Fragmentation Pathway:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyles.

  • Loss of Br•: Cleavage of the carbon-bromine bond.

  • Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyrazole or pyrimidine rings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the pyrazole and pyrimidine rings.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted Data and Interpretation

The predicted chemical shifts (δ) are based on the analysis of similar pyrazole and pyrimidine structures.[2][3][4] The pyrimidine protons are expected to be more deshielded (appear at a higher ppm value) than the pyrazole protons due to the electron-withdrawing nature of the two nitrogen atoms in the ring.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3' (pyrazole)~ 8.0 - 8.2Singlet-
H-5' (pyrazole)~ 7.7 - 7.9Singlet-
H-5 (pyrimidine)~ 7.2 - 7.4TripletJ ≈ 4.8
H-4, H-6 (pyrimidine)~ 8.8 - 9.0DoubletJ ≈ 4.8

Rationale for Predictions:

  • H-3' and H-5' (Pyrazole): In 1H-pyrazoles, the protons at positions 3 and 5 typically appear as distinct signals.[6] The absence of adjacent protons on the 4-bromo-substituted pyrazole ring will result in these protons appearing as singlets. The specific chemical shifts are influenced by the electronic effects of the pyrimidine ring attached to N-1.

  • H-5 (Pyrimidine): The proton at the 5-position of the pyrimidine ring is expected to be a triplet due to coupling with the two equivalent protons at the 4- and 6-positions.[7]

  • H-4 and H-6 (Pyrimidine): The protons at the 4- and 6-positions of the pyrimidine ring are chemically equivalent and will appear as a single doublet due to coupling with the proton at the 5-position.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically the same instrument used for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence with broadband proton decoupling. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Predicted Data and Interpretation

The predicted chemical shifts for the carbon atoms are based on established data for pyrazole and pyrimidine derivatives.[8][9]

Carbon Predicted Chemical Shift (δ, ppm)
C-4' (pyrazole)~ 95 - 105
C-3' (pyrazole)~ 140 - 145
C-5' (pyrazole)~ 130 - 135
C-5 (pyrimidine)~ 120 - 125
C-4, C-6 (pyrimidine)~ 157 - 162
C-2 (pyrimidine)~ 160 - 165

Rationale for Predictions:

  • C-4' (Pyrazole): The carbon atom bonded to the bromine (C-4') is expected to have a chemical shift in the range of 95-105 ppm.

  • C-3' and C-5' (Pyrazole): These carbon atoms are adjacent to nitrogen atoms and will be deshielded, appearing at higher ppm values.

  • C-5 (Pyrimidine): This is the only CH carbon in the pyrimidine ring and is expected to have a chemical shift in the aromatic region.

  • C-4, C-6 (Pyrimidine): These two equivalent CH carbons are adjacent to nitrogen atoms and will be significantly deshielded.

  • C-2 (Pyrimidine): This carbon is bonded to two nitrogen atoms and is also attached to the pyrazole ring, leading to a significant downfield shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the C-H, C=C, C=N, and C-Br bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Predicted Data and Interpretation

The predicted IR absorption bands are based on the characteristic frequencies for aromatic and heteroaromatic compounds.

Wavenumber (cm⁻¹) Vibration Description
3100 - 3000C-H stretchingAromatic C-H bonds on the pyrazole and pyrimidine rings.
1600 - 1450C=C and C=N stretchingSkeletal vibrations of the aromatic pyrazole and pyrimidine rings.
1400 - 1000In-plane C-H bendingBending vibrations of the C-H bonds on the rings.
850 - 750Out-of-plane C-H bendingCharacteristic bending vibrations for substituted aromatic rings.
650 - 550C-Br stretchingStretching vibration of the carbon-bromine bond.

Rationale for Predictions:

The IR spectrum will be dominated by the characteristic vibrations of the two heteroaromatic rings. The C=C and C=N stretching vibrations within the rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The presence of the C-Br bond is expected to result in a stretching absorption in the lower frequency region of the spectrum.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While a complete set of experimental data is not currently available in the literature, the combination of the known mass-to-charge ratio and the theoretically predicted NMR and IR spectra offers a robust and scientifically sound basis for the characterization of this compound. The provided protocols and interpretations serve as a valuable resource for researchers working with this and related heterocyclic molecules, aiding in their synthesis, purification, and structural elucidation. The continued investigation into the properties of such compounds is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

References

Pyrazolopyrimidines: A Privileged Scaffold for Novel Therapeutics—An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolopyrimidine Core

The pyrazolopyrimidine scaffold is a heterocyclic chemical structure that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, competitively binding to the ATP-binding sites of a multitude of enzymes. This inherent characteristic has established the pyrazolopyrimidine core as a "privileged scaffold," a molecular framework that can be systematically modified to develop potent and selective inhibitors for a diverse range of therapeutic targets. This guide provides an in-depth exploration of the key therapeutic targets of pyrazolopyrimidines, with a focus on oncology, central nervous system disorders, and infectious diseases. We will delve into the mechanisms of action, provide detailed experimental protocols for target validation and compound screening, and discuss the clinical landscape of this promising class of molecules.

I. Pyrazolopyrimidines in Oncology: Taming the Kinome

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolopyrimidines have emerged as a powerful class of protein kinase inhibitors, with several compounds achieving clinical success.

A. Cyclin-Dependent Kinases (CDKs): Halting the Cancer Cell Cycle

Mechanism of Action: CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[1][2] In many cancers, CDKs are hyperactivated, leading to uncontrolled cell proliferation. Pyrazolopyrimidine-based inhibitors act as ATP-competitive inhibitors of CDKs, binding to the kinase domain and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[2] This blockade leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can induce apoptosis (programmed cell death).[2][3]

Signaling Pathway: CDK-Mediated Cell Cycle Progression

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activation DNA_Replication DNA Replication CDK2->DNA_Replication Initiation Cyclin A Cyclin A CDK1 CDK1 Cyclin A->CDK1 Activation Mitosis Mitosis CDK1->Mitosis Growth_Factors Growth Factors Growth_Factors->Cyclin D E2F E2F Rb->E2F Inhibition E2F->Cyclin E Transcription Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->CDK4/6 Pyrazolopyrimidine_Inhibitor->CDK2 Pyrazolopyrimidine_Inhibitor->CDK1

Caption: Pyrazolopyrimidine inhibitors block CDK activity, preventing cell cycle progression.

Experimental Protocols:

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyrimidine compound against a specific CDK.

  • Methodology:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Serially dilute the pyrazolopyrimidine compound in DMSO.

    • In a 96-well plate, add the reaction buffer, the recombinant CDK enzyme (e.g., CDK2/Cyclin A), and the diluted compound.

    • Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to the Km for the enzyme) and a suitable substrate (e.g., a histone H1 peptide).

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cell Viability Assay (MTT Assay):

  • Objective: To assess the cytotoxic effect of a pyrazolopyrimidine compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrazolopyrimidine compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

3. Western Blot Analysis of Rb Phosphorylation:

  • Objective: To confirm the on-target effect of the pyrazolopyrimidine inhibitor in a cellular context.

  • Methodology:

    • Treat cancer cells with the pyrazolopyrimidine compound for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[5]

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[5]

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • As a loading control, re-probe the membrane with an antibody against total Rb or a housekeeping protein like GAPDH.

B. Src Family Kinases (SFKs): Targeting Tumor Invasion and Metastasis

Mechanism of Action: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion.[6] In many cancers, Src is overexpressed or hyperactivated, contributing to metastasis. Pyrazolopyrimidine-based Src inhibitors are ATP-competitive and can effectively block the kinase activity of Src, thereby inhibiting downstream signaling pathways that promote cell motility and invasion.[7][8]

Experimental Workflow: Screening for Src Inhibitors

Src_Workflow Start Start: Pyrazolopyrimidine Library Kinase_Assay In Vitro Src Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MCF-7, MDA-MB-231) (Determine GI50) Kinase_Assay->Cell_Viability Potent Hits Western_Blot Western Blot Analysis (p-Src levels) Cell_Viability->Western_Blot Active Compounds In_Vivo In Vivo Xenograft Model (Assess anti-tumor efficacy) Western_Blot->In_Vivo On-Target Hits Lead_Compound Lead Compound Identified In_Vivo->Lead_Compound

Caption: A typical screening cascade for identifying novel pyrazolopyrimidine-based Src inhibitors.

C. Janus Kinases (JAKs): Disrupting Cytokine Signaling in Hematological Malignancies

Mechanism of Action: The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that are essential for hematopoiesis and immune function.[9] Dysregulation of this pathway, often due to mutations in JAK2 (e.g., the V617F mutation), is a key driver of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[9] Pyrazolopyrimidine inhibitors of JAKs, such as the FDA-approved drug Ruxolitinib , act as ATP-competitive inhibitors of JAK1 and JAK2.[10][11] This inhibition blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.[5]

Clinical Relevance: Ruxolitinib has demonstrated significant clinical efficacy in reducing spleen size, alleviating constitutional symptoms, and improving the overall quality of life for patients with myelofibrosis.[11]

D. Rearranged during Transfection (RET) Kinase: A Target in Specific Solid Tumors

Mechanism of Action: The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by fusions or mutations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[6] Selpercatinib , a pyrazolopyrimidine-based drug, is a highly selective and potent inhibitor of RET.[6] It competitively binds to the ATP-binding site of the RET kinase, blocking its autophosphorylation and the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[6][12]

Clinical Relevance: Selpercatinib has received FDA approval for the treatment of adult patients with metastatic RET fusion-positive NSCLC and for adult and pediatric patients with advanced or metastatic RET-mutant medullary thyroid cancer.[4][13]

II. Pyrazolopyrimidines in Central Nervous System (CNS) Disorders

Beyond oncology, the pyrazolopyrimidine scaffold has shown promise in targeting enzymes relevant to CNS disorders.

Phosphodiesterase 10A (PDE10A): Modulating Striatal Signaling in Schizophrenia

Mechanism of Action: PDE10A is a dual-substrate phosphodiesterase that is highly expressed in the medium spiny neurons of the striatum. It plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn modulates the activity of dopamine D1 and D2 receptor signaling pathways.[7][14] This modulation of striatal signaling is believed to have therapeutic potential for the positive, negative, and cognitive symptoms of schizophrenia.[14] Several pyrazolopyrimidine-based PDE10A inhibitors are being investigated in clinical trials.[15][16]

Signaling Pathway: PDE10A in Striatal Neurons

PDE10A_Pathway ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA cGMP->PDE10A PKG Protein Kinase G cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream_Signaling Downstream Signaling (Modulation of Dopamine Pathways) PKA->Downstream_Signaling PKG->Downstream_Signaling Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine_Inhibitor->PDE10A

Caption: Pyrazolopyrimidine inhibitors of PDE10A increase cAMP and cGMP levels in striatal neurons.

Experimental Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

  • Objective: To measure the inhibitory activity of a pyrazolopyrimidine compound against PDE10A.

  • Methodology:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 384-well black plate, add the assay buffer, a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP), and serial dilutions of the pyrazolopyrimidine compound.

    • Add recombinant human PDE10A enzyme to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a binding agent that specifically binds to the fluorescently labeled monophosphate product (e.g., FAM-AMP), resulting in a high fluorescence polarization (FP) signal.

    • Measure the FP using a suitable plate reader. In the presence of an inhibitor, less substrate is hydrolyzed, leading to a lower FP signal.

    • Calculate the percent inhibition and determine the IC50 value.

III. Pyrazolopyrimidines as Anti-Infective Agents

The pyrazolopyrimidine scaffold is also being explored for its potential to combat infectious diseases.

Targeting Bacterial Isoprenoid Biosynthesis

Mechanism of Action: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis is essential for the survival of many bacterial pathogens but is absent in humans, making it an attractive target for novel antibacterial drugs.[17][18] Isoprenoids are crucial for various cellular processes in bacteria, including cell wall synthesis.[19][20] Pyrazolopyrimidine-based compounds have been identified as inhibitors of enzymes in this pathway, such as IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase).[3][21] By inhibiting IspE, these compounds disrupt the production of essential isoprenoid precursors, leading to bacterial growth inhibition.[3]

Experimental Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

  • Objective: To qualitatively assess the antibacterial activity of a pyrazolopyrimidine compound.

  • Methodology:

    • Prepare a standardized inoculum of the test bacterium (e.g., Burkholderia thailandensis) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[11]

    • Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]

    • Impregnate sterile filter paper disks with a known concentration of the pyrazolopyrimidine compound.

    • Aseptically place the disks onto the surface of the inoculated agar plate.[13]

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

IV. In Vivo Evaluation of Pyrazolopyrimidine-Based Compounds

Promising pyrazolopyrimidine candidates identified through in vitro screening require further evaluation in animal models to assess their efficacy and safety.

Experimental Protocol: Human Tumor Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of a pyrazolopyrimidine-based anticancer agent.

  • Methodology:

    • Cell Culture and Implantation: Culture a human cancer cell line (e.g., a cell line with a known dependency on the target kinase) and harvest the cells. Subcutaneously inject a suspension of these cells into the flank of immunocompromised mice (e.g., athymic nude mice).[9][22]

    • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

    • Drug Administration: Prepare the pyrazolopyrimidine compound in a suitable vehicle and administer it to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle alone.

    • Monitoring and Data Collection: Regularly measure the tumor volume using calipers and monitor the body weight and overall health of the mice.

    • Endpoint and Analysis: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion and Future Perspectives

The pyrazolopyrimidine scaffold has proven to be a remarkably versatile platform for the development of targeted therapeutics. Its ability to mimic purines allows for the rational design of potent inhibitors for a wide array of enzymatic targets. In oncology, pyrazolopyrimidine-based kinase inhibitors have already made a significant impact on patient care, and ongoing research continues to identify new kinase targets and develop next-generation inhibitors with improved selectivity and efficacy. The exploration of pyrazolopyrimidines for CNS disorders and infectious diseases is a rapidly evolving field with the potential to address significant unmet medical needs. As our understanding of the molecular basis of disease deepens, the privileged pyrazolopyrimidine scaffold will undoubtedly continue to be a cornerstone of modern drug discovery, leading to the development of novel and effective medicines.

References

Introduction: A Core Heterocyclic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 857641-46-4) for Advanced Drug Discovery

In the landscape of contemporary drug discovery, particularly in the pursuit of targeted therapies, the strategic design of small molecules hinges on the use of versatile and reactive chemical intermediates. Among these, this compound, identified by its CAS number 857641-46-4, has emerged as a significant building block. This molecule belongs to the pyrazolopyrimidine class, a privileged heterocyclic scaffold that is a bioisostere of the adenine ring found in ATP.[1] This structural mimicry allows derivatives of this scaffold to function effectively as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its synthesis, characterization, key reactions, and its pivotal role in the development of next-generation kinase inhibitors, grounding all information in established scientific literature and field-proven insights. The presence of a bromine atom on the pyrazole ring provides a crucial reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries for screening and lead optimization.[3]

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development. The key attributes of this compound are summarized below.

PropertyValueSource(s)
CAS Number 857641-46-4[4]
Molecular Formula C₇H₅BrN₄[4]
Molecular Weight 225.05 g/mol [4]
Monoisotopic Mass 223.970 u[4]
Appearance Light yellow solid (typical)[5]
Boiling Point 402.2 ± 37.0 °C (Predicted)[6]
Density 1.79 ± 0.1 g/cm³ (Predicted)[6]

Synthesis and Characterization: A Validated Protocol

The reliable synthesis of this intermediate is critical for its application in multi-step drug development campaigns. The most common and efficient method reported is the electrophilic bromination of the precursor, 2-(1H-pyrazol-1-yl)pyrimidine.

Causality in Experimental Design

The choice of an acetic acid solvent system is deliberate. Acetic acid is a polar, protic solvent that can facilitate the reaction by stabilizing charged intermediates. Furthermore, it can help to activate the bromine molecule, making it a more effective electrophile for attacking the electron-rich pyrazole ring. The reaction is typically performed at room temperature overnight to ensure complete conversion while minimizing potential side reactions. The purification by column chromatography is a standard and necessary step to remove any unreacted starting material or di-brominated byproducts, ensuring the high purity required for subsequent sensitive coupling reactions.

Detailed Experimental Protocol: Synthesis

Reaction: Bromination of 2-(1H-pyrazol-1-yl)pyrimidine

  • Preparation: To a solution of 2-(1H-pyrazol-1-yl)pyrimidine (0.55 g, 3.7 mmol) in acetic acid (5 mL), add a solution of bromine (1.2 g, 7.5 mmol) in acetic acid (3 mL) dropwise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, remove the acetic acid under reduced pressure (rotary evaporation).

  • Purification: The crude residue is then purified by column chromatography on silica gel. A typical eluent system is 2% methanol in dichloromethane.

  • Isolation: Combine the fractions containing the pure product and concentrate under vacuum to yield this compound as a solid (Typical yield: 0.7 g, 85%).[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Workup & Purification 2_Pyrazol_1_yl_pyrimidine 2-(1H-pyrazol-1-yl)pyrimidine Reaction Stir at Room Temperature (Overnight) 2_Pyrazol_1_yl_pyrimidine->Reaction Bromine Bromine (Br₂) Bromine->Reaction Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Reaction->Solvent_Removal 1. Workup Column_Chrom Column Chromatography (Silica Gel, 2% MeOH/DCM) Solvent_Removal->Column_Chrom 2. Purification Final_Product This compound (CAS: 857641-46-4) Column_Chrom->Final_Product 3. Isolation

Caption: Synthesis workflow for this compound.

Characterization Data
  • Mass Spectrometry (MS): For a compound with the formula C₇H₅BrN₄, the expected monoisotopic mass is 223.970 u. In electrospray ionization mass spectrometry (ESI-MS), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z values of approximately 224.977 and 226.975, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the protons on the pyrimidine and pyrazole rings. The chemical shifts and coupling constants would confirm the substitution pattern.

    • ¹³C NMR: The spectrum would show seven distinct carbon signals, with the carbon atom bonded to bromine appearing at a characteristic chemical shift.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery is its role as an intermediate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a key reactive site for forming new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful and widely used method for this purpose.[3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring, which is a common strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors.[7]

Causality in Experimental Design

The Suzuki-Miyaura reaction is a catalytic cycle that requires several key components. A palladium catalyst, often with specific phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential to facilitate the oxidative addition and reductive elimination steps. A base, such as potassium carbonate, is required to activate the boronic acid derivative for the transmetalation step. The reaction is often heated, sometimes using microwave irradiation, to accelerate the reaction rate and improve yields.

General Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Palladium-catalyzed coupling of this compound with a boronic acid derivative.

  • Preparation: In a microwave-safe vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05-0.1 eq), and a base like aqueous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile or a dioxane/water mixture.

  • Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., at 145°C for 15 minutes) or conventional heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, the reaction mixture can be neutralized with a mild acid (e.g., acetic acid) and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified, typically by High-Performance Liquid Chromatography (HPLC) or column chromatography, to yield the desired coupled product.[4]

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst Bromo_Compound This compound Reaction_Vessel Microwave Irradiation or Conventional Heating Bromo_Compound->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile/Water) Solvent->Reaction_Vessel Coupled_Product Coupled Pyrazolopyrimidine Derivative Reaction_Vessel->Coupled_Product Forms C-C bond

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action: A Privileged Scaffold for Kinase Inhibition

The pyrazolopyrimidine scaffold is a cornerstone of many clinically successful kinase inhibitors. Its efficacy stems from its ability to act as an ATP mimic. Protein kinases have a conserved ATP-binding pocket, and a key feature of this pocket is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP.[1]

Pyrazolopyrimidine derivatives, being bioisosteres of adenine, can effectively occupy this pocket and form one or more critical hydrogen bonds with the backbone amide groups of the hinge region residues. This competitive binding prevents ATP from accessing the active site, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates and blocking the associated signaling pathway. The diverse substituents added via reactions like the Suzuki coupling interact with other regions of the ATP pocket, conferring potency and selectivity for specific kinases (e.g., EGFR, Trk, CDK, PI3K).[2][7][8]

Caption: General binding mode of a pyrazolopyrimidine kinase inhibitor.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6]

  • Handling: Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the rational design of targeted therapeutics. Its straightforward synthesis and, most importantly, the reactive bromine handle make it an exceptionally valuable intermediate for medicinal chemists. Through robust and versatile reactions like the Suzuki-Miyaura coupling, this scaffold provides rapid access to a diverse chemical space, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Its foundational role as an ATP-mimetic hinge-binder ensures its continued relevance in the development of inhibitors for a wide range of protein kinases, underscoring its importance in the ongoing quest for more effective and selective medicines.

References

Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for novel 1H-pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the rationale behind their design, common synthetic strategies, a robust workflow for biological evaluation, and future perspectives in the field, grounded in recent scientific literature.

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered immense interest within the medicinal chemistry community.[1] Its structural resemblance to the adenine base of adenosine triphosphate (ATP) makes it an exceptional scaffold for designing ATP-competitive kinase inhibitors.[1][2][3][4] This bioisosteric relationship allows derivatives to effectively bind within the ATP-binding pocket of various protein kinases, disrupting the signaling pathways that are often hyperactive in diseases like cancer.

Protein kinases play a pivotal role in cellular processes, and their deregulation is a hallmark of many cancers.[4] Consequently, they are prime targets for therapeutic intervention. Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed to target a range of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Breast Tumor Kinase (BRK), demonstrating their versatility and therapeutic potential.[1][2][3][5][6]

This guide will navigate the journey from conceptual design to preclinical validation, offering insights into the causality behind experimental choices and providing a framework for the development of next-generation targeted therapies.

Rational Design and Structure-Activity Relationship (SAR)

The design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives is a hypothesis-driven process rooted in understanding the architecture of the kinase ATP-binding site. The core scaffold mimics adenine, anchoring the molecule in the hinge region of the kinase, while strategic modifications at various positions allow for tailored interactions with adjacent hydrophobic and ribose-binding pockets.[1][2][5][7][8]

Pharmacophore Model

A general pharmacophore model involves several key interaction points:

  • Hinge Binding: The pyrazolo[3,4-d]pyrimidine core forms critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[2][5]

  • Hydrophobic Pocket I: Substituents are introduced to occupy a hydrophobic region, often filled by an aniline or similar moiety.[5][8]

  • Hydrophobic Pocket II: A second hydrophobic area is targeted by a tail group, enhancing potency and selectivity.[5][8]

  • Linker Moiety: Different linkers (e.g., imino, hydrazone) are used to connect the core to the hydrophobic groups, optimizing the geometry for binding.[5]

Pharmacophore cluster_ATP ATP Binding Site cluster_Inhibitor Pyrazolopyrimidine Inhibitor Hinge Hinge Hydro_I Hydrophobic Pocket I Hydro_II Hydrophobic Pocket II Ribose Ribose Pocket Core 1H-Pyrazolo[3,4-d] pyrimidine Core Core->Hinge H-Bonds Tail Hydrophobic Tail Core->Tail Occupies Head Hydrophobic Head Head->Hydro_I Occupies Linker Linker Head->Linker Tail->Hydro_II Occupies Linker->Core

General pharmacophore for kinase binding.
Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into what drives potency and selectivity. The following table summarizes key SAR findings from recent literature.

Target KinaseScaffold PositionModification TypeImpact on ActivityReference
EGFR C4Introduction of aniline moietyEnhanced anticancer activity compared to aliphatic amines.[5]
EGFR LinkerHydrazone derivativeShowed potent anti-proliferative activity.[5]
BRK/PTK6 Phenol Ring (R2)meta-hydroxyl groupNecessary to maintain BRK inhibition, likely via H-bond.[6]
FLT3/VEGFR2 C4Replacement of -NH- linker with -O-Increased potency against FLT3-driven AML cells.[9][10]
Src C3Phenylethynyl groupLed to a new class of potent Src inhibitors.[11]

Synthetic Strategies: Building the Core

A variety of synthetic routes have been established to construct the 1H-pyrazolo[3,4-d]pyrimidine nucleus, often starting from either pyrazole or pyrimidine precursors.[1][4][12][13] A common and effective approach begins with a substituted pyrazole, which undergoes cyclization to form the fused ring system.

Synthesis A 5-Amino-1H-pyrazole- 4-carbonitrile C 4-Amino-1H-pyrazolo[3,4-d] pyrimidine A->C Cyclization B Formamide or Orthoformate B->A E 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->C G 4-Hydrazinyl-1H-pyrazolo[3,4-d] pyrimidine E->G Hydrazinolysis F Hydrazine Hydrate F->E I Final Schiff Base Derivatives G->I Condensation H Aromatic Aldehydes/ Ketones H->G

A common synthetic pathway to derivatives.
Experimental Protocol: Synthesis of 4-(2-arylidenehydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This protocol is representative of a multistep synthesis to generate a library of derivatives for biological screening, adapted from established methods.[2]

Step 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 2)

  • To a stirred solution of 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq.), add phosphorus oxychloride (POCl₃, 10 eq.).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the 4-chloro intermediate.

Step 2: Synthesis of 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3)

  • Suspend the 4-chloro intermediate (1 eq.) in ethanol.

  • Add hydrazine hydrate (99%, 10 eq.) to the suspension.

  • Heat the mixture under reflux for 8 hours.[2]

  • Cool the reaction mixture. The resulting precipitate is filtered, washed with hot ethanol, and dried.[2]

  • Recrystallize from a suitable solvent like isopropanol to obtain the pure hydrazinyl intermediate.[2]

Step 3: Synthesis of Final Derivatives (e.g., Compound 5a-l)

  • Dissolve the 4-hydrazinyl intermediate (1 eq.) in absolute ethanol.

  • Add the appropriate aromatic aldehyde or acetophenone (1 eq.) and a catalytic amount of glacial acetic acid.[2]

  • Heat the mixture under reflux for 4 hours.[2]

  • Upon cooling, the solid product precipitates out.

  • Filter the precipitate and recrystallize from ethanol to afford the final pure compound.[2]

Biological Evaluation Workflow

Once synthesized, the novel derivatives undergo a rigorous, multi-stage biological evaluation to determine their therapeutic potential. This process typically moves from broad cellular screening to specific molecular target validation and mechanistic studies.

workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Primary Screening: Antiproliferative Assay (MTT) (e.g., NCI-60 Panel) B Hit Identification (Compounds with potent GI50) A->B C Secondary Screening: Kinase Inhibition Assay (IC50) B->C Validate Target D Mechanism of Action Studies C->D Elucidate Pathway E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V) D->F G Protein Expression (Western Blot) D->G H Lead Compound Selection D->H Promising Leads I Xenograft Mouse Model (Tumor Regression Studies) H->I J Pharmacokinetic & Toxicity Studies I->J

Workflow for biological characterization.
Key In Vitro Methodologies

Antiproliferative MTT Assay: This colorimetric assay is a first-pass screen to assess a compound's ability to inhibit cell growth.

  • Cell Plating: Seed cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives for a set period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader. The intensity is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50 or GI50).

Kinase Inhibition Assay: This enzymatic assay directly measures the compound's ability to inhibit its target kinase.

  • Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFRʷᵗ), a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 37°C).

  • Detection: Use a detection method (e.g., ADP-Glo™, fluorescence polarization) to quantify the amount of phosphorylated substrate or consumed ATP.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Case Study: Compound 12b, a Dual EGFR Inhibitor

Recent work has identified highly potent derivatives targeting EGFR, including the clinically relevant T790M resistance mutation.[5] Compound 12b from this study serves as an excellent example of a successful discovery effort.

Design Rationale: Compound 12b was designed with the 1H-pyrazolo[3,4-d]pyrimidine core to occupy the adenine binding region. A hydrazone linker was used, and the hydrophobic regions were occupied by substituted phenyl rings to maximize interactions within the ATP-binding pocket of EGFR.[5]

Biological Activity Summary:

Assay TypeCell Line / TargetIC50 (µM)
Antiproliferative A549 (Lung Cancer)8.21
Antiproliferative HCT-116 (Colon Cancer)19.56
Kinase Inhibition EGFRʷᵗ (Wild-Type)0.016
Kinase Inhibition EGFRᵀ⁷⁹⁰ᴹ (Mutant)0.236
Data sourced from Al-Warhi, et al. (2022).[5]

Mechanism of Action:

  • Apoptosis Induction: Flow cytometry analysis revealed that compound 12b is a potent inducer of apoptosis.[5]

  • Cell Cycle Arrest: It was found to arrest the cell cycle in the S and G2/M phases, preventing cancer cell division.[5]

  • Pro-Apoptotic Protein Modulation: The compound caused an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating a strong shift towards programmed cell death.[5]

  • Molecular Docking: Computational studies confirmed that 12b fits well within the ATP-binding site of both wild-type and mutant EGFR, explaining its dual inhibitory activity.[5]

Conclusion and Future Perspectives

The 1H-pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. Its inherent ability to mimic ATP provides a robust foundation for developing potent and selective therapeutics.[1][4] The discovery process, from rational design and synthesis to multi-tiered biological evaluation, has yielded numerous promising candidates for cancer therapy.[5][6][9][11]

Future efforts in this field will likely focus on several key areas:

  • Overcoming Resistance: Designing next-generation derivatives that can effectively inhibit kinases with acquired resistance mutations, as demonstrated with EGFRᵀ⁷⁹⁰ᴹ inhibitors.[2][5]

  • Targeting Novel Kinases: Expanding the application of the scaffold to inhibit other clinically relevant kinases implicated in cancer and other diseases.

  • Multi-Targeted Inhibitors: Developing compounds that can simultaneously inhibit multiple key oncogenic pathways (e.g., dual FLT3 and VEGFR2 inhibition) to combat tumor heterogeneity and escape mechanisms.[2][9][10]

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

By integrating computational chemistry, innovative synthetic strategies, and sophisticated biological screening, the discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives will continue to be a highly productive endeavor in the quest for more effective and targeted medicines.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation is evidenced by its presence in a range of FDA-approved drugs, from the anti-inflammatory celecoxib to the erectile dysfunction therapy sildenafil.[4][5][6] Pyrazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][7] This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of pyrazole derivatives. We will dissect the causal links between specific structural modifications and resulting biological outcomes across key therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrazole Core: Foundational SAR Principles

The therapeutic versatility of the pyrazole scaffold stems from the distinct chemical environments of its five positions (N1, C3, C4, and C5), each offering a vector for chemical modification. Understanding the general impact of substitutions at these sites is fundamental to the rational design of novel pyrazole-based therapeutics.

  • N1-Position: Substitution at this nitrogen is critical for modulating pharmacokinetic properties and target engagement. Often, bulky aromatic or heteroaromatic rings are introduced here. For instance, in COX-2 inhibitors, a substituted phenyl ring at N1 is crucial for selectivity.[8][9] The nature of this substituent dictates how the molecule anchors within the target's binding pocket.

  • C3-Position: This position is frequently involved in key hydrogen bonding or hydrophobic interactions. Substituents here can significantly influence potency. For example, aryl groups at C3 are common in anti-inflammatory agents, while other modifications can direct the molecule towards different targets like kinases or microtubules.[10]

  • C4-Position: While sometimes left unsubstituted, modification at the C4 position can fine-tune electronic properties and steric bulk. The introduction of groups like cyano or halo-alkyls can enhance potency or alter the mechanism of action, as seen in certain anticancer agents.[10]

  • C5-Position: Similar to C3, the C5 position is a primary site for introducing diversity. In many kinase inhibitors, a substituted aryl or heteroaryl group at C5 is essential for occupying hydrophobic pockets and achieving high affinity. The interplay between substituents at C3 and C5 often defines the molecule's overall shape and target specificity.[11]

Caption: Core substitution points on the pyrazole scaffold and their general influence on drug properties.

SAR in Oncology: Targeting Malignant Proliferation

Pyrazole derivatives have emerged as a powerful class of anticancer agents, demonstrating efficacy through multiple mechanisms of action, including the inhibition of crucial cell signaling kinases and direct interaction with DNA.[10][12]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Pyrazole derivatives have been extensively developed as ATP-competitive inhibitors for a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10][13]

Causality of Design: The design rationale is to create a pyrazole scaffold that mimics the purine structure of ATP, allowing it to fit into the kinase's ATP-binding pocket. Specific substitutions are then added to form selective, high-affinity interactions with amino acid residues unique to the target kinase, thereby blocking its activity and halting downstream pro-cancer signaling.

Key SAR Insights for Kinase Inhibition:

  • 1,3,5-Trisubstitution Pattern: A common motif involves aryl groups at the N1, C3, and C5 positions. The N1-substituent often anchors the molecule in the "hinge" region of the kinase.

  • C5-Aryl Moiety: A phenyl or other aromatic group at the C5 position is crucial for occupying a hydrophobic pocket, with substitutions on this ring (e.g., methoxy, halo groups) fine-tuning potency and selectivity.

  • Solubilizing Groups: The addition of polar groups, often at the C4 position or on one of the aryl rings, is a common strategy to improve aqueous solubility and pharmacokinetic properties.

Caption: Simplified signaling pathway showing pyrazole derivatives inhibiting key kinases (EGFR, CDK) to block cancer cell proliferation.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound 43 PI3 Kinase InhibitorMCF-7 (Breast)0.25[10]
Compound 53 EGFR/VEGFR-2 InhibitorHepG2 (Liver)15.98[10]
Compound 54 EGFR/VEGFR-2 InhibitorHepG2 (Liver)13.85[10]
Compound 59 DNA IntercalationHepG2 (Liver)2.0[10]
Compound 157 Not SpecifiedHCT-116 (Colon)1.51[14]
Compound 158 Not SpecifiedMCF-7 (Breast)7.68[14]
161b Imide DerivativeA-549 (Lung)3.22[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of pyrazole derivatives.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

SAR in Inflammation: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management.[15] Their primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[8] The discovery of two isoforms, constitutive COX-1 (responsible for homeostasis) and inducible COX-2 (upregulated at inflammation sites), paved the way for selective inhibitors with improved gastrointestinal safety profiles.[8][15] The pyrazole scaffold is central to this class, with Celecoxib being the archetypal selective COX-2 inhibitor.[2]

Mechanism of Action: Differentiating COX-1 and COX-2

The key to designing selective COX-2 inhibitors lies in exploiting a subtle structural difference between the two enzyme isoforms. The COX-2 active site possesses a larger, more accommodating side pocket due to a valine-to-isoleucine substitution. The design principle is to append a specific chemical moiety to the pyrazole core that can occupy this unique side pocket, thereby preventing binding to the narrower COX-1 active site.

Key SAR Insights for COX-2 Selectivity:

  • 1,5-Diarylpyrazole Scaffold: This is the classic arrangement. A phenyl ring at the N1 position is critical.

  • N1-Phenyl Sulfonamide/Sulfone Moiety: A para-sulfonamide (SO₂NH₂) or a similar group on the N1-phenyl ring is the key pharmacophore for selectivity. This group inserts into the COX-2 side pocket and forms a hydrogen bond with His90, anchoring the inhibitor.

  • C5-Aryl Group: A p-tolyl or similar group at the C5 position fits into a hydrophobic channel, further stabilizing the interaction.

Caption: Key pharmacophoric features of a pyrazole-based selective COX-2 inhibitor.

Quantitative SAR Data: COX-1/COX-2 Inhibition

The selectivity of an inhibitor is quantified by the Selectivity Index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)Reference
Celecoxib 5.422.162.51[15]
Compound 5f 14.341.509.56[15]
Compound 6f 9.561.158.31[15]
Compound 3b 875.839.43 (nM)22.21[9][16]
Compound 5b 676.638.73 (nM)17.47[9][16]
Compound 4b >1000.58>172[17]

Note: nM values converted for comparison where necessary.

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric assay provides a reliable method for determining COX-1 and COX-2 inhibitory activity.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

  • Compound Incubation: Add the test pyrazole derivatives (in DMSO, serially diluted) to the wells. Add the respective enzyme (COX-1 or COX-2) to the wells and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP) to initiate the reaction. The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂), and the peroxidase activity of COX then converts PGG₂ to PGH₂, which oxidizes the probe to produce a fluorescent product (resorufin).

  • Fluorescence Reading: Immediately read the fluorescence intensity over time (e.g., for 5 minutes) using a plate reader (Excitation/Emission ~530/590 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

SAR in Antimicrobial Chemotherapy

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[18] Pyrazole derivatives have shown significant promise, with a primary mechanism of action being the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[4][18][19]

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. It is a validated target with no close homolog in humans, making it ideal for selective toxicity. Pyrazole derivatives are designed to interfere with the ATP-binding site of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its function.

Key SAR Insights for DNA Gyrase Inhibition:

  • N1-Substituent: Phenyl or substituted phenyl groups at the N1 position are common. Electron-withdrawing groups on this ring can enhance activity.

  • C3 and C5 Moiety: The presence of specific side chains, often containing hydrazone or thiazole moieties, can significantly improve potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[18]

  • Lipophilicity: Appropriate lipophilicity is crucial for penetrating the bacterial cell wall, especially in Gram-negative bacteria with their outer membrane.[18]

Quantitative SAR Data: Antibacterial Activity

Antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Naphthyl-hydrazones (e.g., 6) S. aureus (Gram-positive)0.78 - 1.56[18]
Naphthyl-hydrazones (e.g., 6) A. baumannii (Gram-negative)0.78 - 1.56[18]
Pyrazole-thiazole hybrids (10) S. aureus1.9 - 3.9[18]
Thiazolo-pyrazole (e.g., 17) MRSA (Resistant S. aureus)as low as 4[18]
Compound 151 S. aureus & E. coliNot Specified (Potent)[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining MIC values.

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in the broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) in the well, as determined by visual inspection.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive core for the discovery of new therapeutic agents. Structure-activity relationship studies have revealed clear patterns for optimizing activity across diverse biological targets. For anticancer agents, multi-targeting kinase inhibitors remain a promising avenue. In the anti-inflammatory space, the challenge lies in designing compounds that retain COX-2 selectivity while minimizing potential off-target cardiovascular effects. For antimicrobials, the focus will be on developing pyrazoles that can overcome existing resistance mechanisms and exhibit potent activity against problematic Gram-negative pathogens.

The future of pyrazole-based drug design will increasingly rely on computational modeling and machine learning to predict SAR, coupled with innovative synthetic methodologies to access novel chemical space. By continuing to unravel the intricate relationship between structure and function, the scientific community can fully exploit the therapeutic potential of this remarkable heterocyclic system.

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its fundamental role as a building block of nucleic acids (cytosine, thymine, and uracil) and vitamin B1 ensures its intrinsic biocompatibility and interaction with key biological machinery.[1][4][5] This inherent biological relevance, coupled with its synthetic tractability, has made the pyrimidine scaffold a "fortunate scaffold" in drug discovery, leading to a vast and ever-expanding portfolio of approved drugs with diverse therapeutic applications.[2][4][5] This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of pyrimidine compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

I. The Versatility of the Pyrimidine Pharmacophore: A Spectrum of Therapeutic Applications

The synthetic adaptability of the pyrimidine ring, which allows for structural modifications at the 2, 4, 5, and 6 positions, has enabled the development of compounds targeting a wide array of diseases.[2][3] Pyrimidine derivatives have demonstrated remarkable efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3][5][6][7]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The anticancer activity of pyrimidine derivatives is one of the most extensively explored areas.[4][8] These compounds exert their effects through various mechanisms, often by mimicking endogenous nucleobases to disrupt DNA and RNA synthesis or by inhibiting key enzymes involved in cell cycle progression and signal transduction.[4][9][10]

Mechanisms of Action:

  • Inhibition of DNA Synthesis: Pyrimidine antagonists, such as 5-fluorouracil, act as antimetabolites.[4][9][10] They are intracellularly converted to fraudulent nucleotides that inhibit thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA replication and repair, ultimately inducing apoptosis.[10]

  • Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[11][12][13] For instance, certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives are potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis.[11] Similarly, pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases, which are often overexpressed in cancer cells.[2][11][13]

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on the pyrimidine ring is critical for anticancer potency.[1][7] For example, in a series of N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines, specific substitutions led to potent CDK2 inhibition.[11] The addition of a sulfonamide core to the pyrimidine ring has been shown to confer dual activity against EGFR and HER2.[2]

Quantitative Data on Anticancer Pyrimidine Derivatives:

CompoundTargetCancer Cell Line(s)IC50Reference
Compound 17CDK2MV4-11, HT-29, MCF-7, HeLaComparable to Palbociclib[11]
Compound 13CDK2Panel of 13 cancer cell linesKi = 0.005 µM[11]
Compound 11EGFRWT, EGFRT790MPC-30.099 µM, 0.123 µM[11]
Compound 15-MCF-7, HepG2, A5492.74 µM, 4.92 µM, 1.96 µM[3]
Compound 72FAK-IC50 = 27.4 nM[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel pyrimidine compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds and a positive control (e.g., doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization: EGFR Inhibition by a Pyrimidine Derivative

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Drug Pyrimidine-based Inhibitor Pyrimidine_Drug->EGFR Binds to ATP binding site Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.

Antiviral Activity: Halting Viral Replication

Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy.[15][16] These compounds are designed to interfere with viral nucleic acid synthesis, a process essential for viral replication.[15]

Mechanisms of Action:

  • Inhibition of Viral Polymerases: Synthetic pyrimidine nucleosides like Zidovudine (AZT) and Lamivudine are phosphorylated intracellularly to their active triphosphate forms.[3][15] These triphosphates then act as competitive inhibitors of viral reverse transcriptase (in the case of retroviruses like HIV) or other viral DNA polymerases.[15]

  • Chain Termination: Incorporation of the pyrimidine analogue into the growing viral DNA or RNA chain leads to chain termination, as they often lack the 3'-hydroxyl group necessary for the addition of the next nucleotide.[15]

Examples of Pyrimidine-Based Antiviral Drugs:

  • Zidovudine (Retrovir): Used in the treatment of HIV infection.[3][15]

  • Lamivudine (Epivir): Used for both HIV and Hepatitis B virus (HBV) infections.[15]

  • Acyclovir (Zovirax): Effective against herpes simplex virus infections.[15]

  • Idoxuridine and Trifluridine: Used as antiviral agents.[4]

Experimental Workflow: Antiviral Efficacy Evaluation

Antiviral_Workflow Start Start: Cell Culture (e.g., Vero, MT-4) Infection Viral Infection (e.g., HIV, HSV) Start->Infection Treatment Treatment with Pyrimidine Compound Infection->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Endpoint Endpoint Assay Incubation->Endpoint CPE Cytopathic Effect (CPE) Quantification Endpoint->CPE Plaque Plaque Reduction Assay Endpoint->Plaque Reporter Reporter Gene Assay (e.g., Luciferase) Endpoint->Reporter Data Data Analysis: EC50 Determination CPE->Data Plaque->Data Reporter->Data

Caption: Workflow for evaluating the antiviral efficacy of pyrimidine compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Infections

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[17][18][19][20]

Mechanisms of Action:

The antimicrobial mechanisms of pyrimidines are diverse and can involve:

  • Inhibition of Dihydrofolate Reductase (DHFR): Trimethoprim, a well-known pyrimidine-based antibacterial agent, selectively inhibits bacterial DHFR, an enzyme crucial for folic acid synthesis and subsequently, for the synthesis of nucleic acids and some amino acids.[9]

  • Disruption of Cell Wall Synthesis: Some pyrimidine derivatives have been shown to interfere with the synthesis of the bacterial cell wall.

  • General Cytotoxicity: The structural resemblance of pyrimidines to biological molecules can lead to broader interactions and cytotoxic effects on microbial cells.[19]

SAR Insights:

The presence of electronegative radicals on the pyrimidine ring has been shown to increase microbiological activity.[17][20] For instance, chlorophenyl substituted pyrimidine derivatives have demonstrated good anti-inflammatory and antimicrobial properties.[21]

Antimicrobial Activity Data of Pyrimidine Derivatives:

CompoundTarget Organism(s)ActivityReference
Compound 3E. coli, Pseudomonas aeruginosaMIC = 1.0 µg/ml[18]
Thiazolo[3,2-a] pyrimidinesVarious bacteria and fungiSignificant antimicrobial activity[22]
Triazole substituted pyrimidinesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliHigher antibacterial inhibition compared to thiadiazole derivatives[18]
Linezolid-pyrimidine hybridsGram-positive bacteriaMIC = 0.25–1 μg/mL[14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have emerged as promising anti-inflammatory agents, with some compounds showing efficacy comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[23][24][25][26]

Mechanisms of Action:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[23][25][26] Several pyrimidine derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects.[23][25]

  • Inhibition of Other Inflammatory Mediators: Pyrimidine compounds can also inhibit other key inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[26]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory activity of pyrimidine compounds on COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

  • Compound Incubation: Add the pyrimidine test compound at various concentrations to the reaction mixture and pre-incubate for 10-15 minutes at room temperature. Include a vehicle control and a positive control (e.g., celecoxib for COX-2, indomethacin for both).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

  • Quantification of Prostaglandin E2 (PGE2): After a defined incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

II. Synthesis of Pharmacologically Active Pyrimidine Compounds

The synthesis of pyrimidine derivatives is well-established, with several classical and modern methods available.[27] The Biginelli reaction, a one-pot multicomponent reaction, is a widely used method for the synthesis of dihydropyrimidinones, which can be further modified.[3] This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] Other methods include reactions catalyzed by transition metals, click chemistry, and microwave-assisted synthesis.[27]

General Synthetic Scheme: Biginelli Reaction

Biginelli_Reaction Reactants Aryl Aldehyde + Ethyl Acetoacetate + Urea/Thiourea Catalyst Acid Catalyst (e.g., HCl) Reactants->Catalyst Product Dihydropyrimidinone Derivative Catalyst->Product

Caption: A simplified representation of the Biginelli reaction for pyrimidine synthesis.

III. Future Perspectives and Conclusion

References

Methodological & Application

Title: Robust and Scalable Synthesis Protocols for 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide for the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole-pyrimidine derivatives are recognized as "privileged structures" due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document outlines two primary synthetic strategies and presents a comprehensive, step-by-step protocol for the most efficient route: a direct Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, key reaction parameters, characterization data, and a troubleshooting guide are provided to ensure reliable and reproducible execution by researchers in the field.

Introduction: The Significance of the Pyrazolylpyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates a rigid, planar N-heterocyclic system that has become a cornerstone in modern medicinal chemistry.[4] These scaffolds are bioisosteres of purine bases, allowing them to interact with a wide array of biological targets.[3] Consequently, pyrazole-containing pharmaceuticals have demonstrated a broad spectrum of activities and are found in numerous FDA-approved drugs.[5] The pyrazolylpyrimidine core, in particular, is a versatile framework for developing selective kinase inhibitors, receptor antagonists, and other therapeutic agents targeting conditions from cancer to neurological disorders.[1][2][6] The title compound, this compound, serves as a crucial intermediate, with the bromo-substituent providing a reactive handle for further diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for drug screening.

Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of strategy often depends on the availability and cost of starting materials.

G cluster_A Route A: Electrophilic Bromination cluster_B Route B: Direct SNAr Coupling (Recommended) Target This compound A_Reagent Bromine (Br2) Target->A_Reagent Electrophilic Aromatic Substitution B_Start1 2-Chloropyrimidine Target->B_Start1 Nucleophilic Aromatic Substitution B_Start2 4-Bromo-1H-pyrazole Target->B_Start2 A_Intermediate 2-(1H-Pyrazol-1-yl)pyrimidine A_Start1 2-Chloropyrimidine A_Intermediate->A_Start1 SNAr A_Start2 1H-Pyrazole A_Intermediate->A_Start2 SNAr A_Reagent->A_Intermediate

Figure 1: Comparative retrosynthetic analysis for this compound.

Route A: Late-Stage Electrophilic Bromination

This two-step approach first involves the synthesis of the unsubstituted precursor, 2-(1H-pyrazol-1-yl)pyrimidine, via an SNAr reaction between 2-chloropyrimidine and pyrazole. The subsequent step is an electrophilic aromatic substitution on the electron-rich pyrazole ring using a brominating agent like elemental bromine in acetic acid.[7] While effective, this route involves handling highly corrosive and toxic bromine and adds an extra synthetic step, potentially lowering the overall yield.

Route B: Direct Nucleophilic Aromatic Substitution (SNAr)

This is the preferred and more convergent strategy. It involves the direct coupling of 2-chloropyrimidine with 4-bromo-1H-pyrazole. The pyrimidine ring is electron-deficient, making the C2 position highly susceptible to nucleophilic attack.[8][9] The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the pyrazole NH, generating a more potent nucleophile that attacks the pyrimidine ring.

Mechanism Insight: The reaction proceeds via a classic SNAr mechanism. The pyrazole anion attacks the C2 carbon of 2-chloropyrimidine, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. The subsequent loss of the chloride leaving group is rapid and irreversible, restoring aromaticity to yield the final product.

Figure 2: Mechanism of the SNAr reaction for the synthesis of the target compound.

Recommended Protocol: Synthesis via Direct SNAr Coupling

This protocol details the direct coupling of 4-bromo-1H-pyrazole and 2-chloropyrimidine. It has been optimized for high yield, purity, and operational simplicity.

Principle

The acidic proton on the 4-bromo-1H-pyrazole is removed by potassium carbonate to form the corresponding pyrazolide anion in situ. This potent nucleophile then displaces the chloride from the highly reactive 2-chloropyrimidine in a polar aprotic solvent, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Bromo-1H-pyrazole≥97%CommercialStarting Material
2-Chloropyrimidine≥98%CommercialStarting Material
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercialBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl)-Lab PreparedAqueous Wash
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent
Silica Gel230-400 meshCommercialChromatography
Round-bottom flask--Reaction Vessel
Magnetic stirrer & stir bar---
Heating mantle/oil bath---
Condenser---
Separatory funnel---
Rotary evaporator---
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq, e.g., 1.47 g, 10 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15 mmol) to the flask. Add 30 mL of anhydrous DMF via syringe.

  • Addition of Electrophile: While stirring the suspension at room temperature, add 2-chloropyrimidine (1.05 eq, 1.20 g, 10.5 mmol).

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 150 mL of cold water. A precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Dry under high vacuum. The expected molecular weight is 225.05 g/mol .[7]

Data Summary & Troubleshooting

Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Pyrazole:Chloro:Base)1 : 1.05 : 1.5A slight excess of the pyrimidine ensures full consumption of the pyrazole. Excess base drives the deprotonation equilibrium.
SolventAnhydrous DMFA polar aprotic solvent that effectively solvates the ions and facilitates the SNAr mechanism.
Temperature80-90 °CProvides sufficient thermal energy to overcome the activation barrier without significant side product formation.
Reaction Time4-6 hoursTypical duration for completion, but should be confirmed by TLC monitoring.
Expected Yield75-90%Based on typical yields for similar SNAr reactions on activated heterocycles.
Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature. 2. Inactive base (hydrated K₂CO₃). 3. Insufficient reaction time.1. Ensure the internal temperature reaches 80-90 °C. 2. Use freshly opened or oven-dried K₂CO₃. Consider a stronger base like Cs₂CO₃. 3. Continue heating and monitor by TLC until the limiting reagent is consumed.
Low Yield 1. Inefficient extraction due to product's partial water solubility. 2. Loss during chromatography. 3. Wet solvent/reagents.1. Saturate the aqueous layer with NaCl before extraction to decrease product solubility. Increase the number of extractions. 2. Ensure proper column packing and careful fraction collection. 3. Use anhydrous solvents and reagents.
Formation of Side Products 1. Reaction temperature is too high. 2. Presence of water leading to hydrolysis of 2-chloropyrimidine.1. Lower the reaction temperature to 70-80 °C and increase the reaction time. 2. Ensure all glassware is oven-dried and use anhydrous solvents.

Conclusion

The synthesis of this compound is most efficiently achieved via a direct Nucleophilic Aromatic Substitution reaction between 4-bromo-1H-pyrazole and 2-chloropyrimidine. The detailed protocol provided in this note is robust, scalable, and founded on well-understood mechanistic principles. By following the step-by-step guide and considering the troubleshooting advice, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

The Bromo-Pyrazolylpyrimidine Scaffold: A Versatile Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP2026-01

Introduction

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Heterocyclic scaffolds form the backbone of many successful kinase inhibitors by providing a rigid framework for orienting functional groups to interact with the ATP-binding site. Among these, the pyrazolopyrimidine core is a well-established "privileged scaffold," known for its ability to mimic the adenine base of ATP and form key hydrogen bond interactions with the kinase hinge region.[1][2] The subject of this guide, 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine (Figure 1) , has emerged as a particularly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its structure combines the essential pyrazolopyrimidine pharmacophore with a strategically placed bromine atom on the pyrazole ring, serving as a key functional handle for introducing molecular diversity through modern cross-coupling reactions.[3][4]

Figure 1: Chemical Structure of this compound CAS: 857641-46-4; Formula: C₇H₅BrN₄; Molecular Weight: 225.05 g/mol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. It outlines its significance as a building block, provides detailed, field-proven protocols for its derivatization, and discusses its role in the generation of potent kinase inhibitors.

The Strategic Advantage of the 4-Bromo Position

The bromine atom at the C4 position of the pyrazole ring is the molecule's primary asset. This position is synthetically accessible and the C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide variety of substituents, which is a powerful strategy in lead optimization. By systematically varying the group at this position, chemists can probe the solvent-exposed region of the kinase active site, optimizing properties such as:

  • Potency and Selectivity: Introducing tailored aryl, heteroaryl, or alkyl groups can create additional favorable interactions (van der Waals, hydrophobic, or polar) with the target kinase, enhancing binding affinity and selectivity over off-target kinases.

  • Physicochemical Properties: The nature of the substituent can be modulated to fine-tune critical drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability.

  • Pharmacokinetic Profile: Modifications at this position can influence absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for developing a viable drug candidate.

The general workflow for utilizing this intermediate is depicted below.

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Functionalization of C-Br bond C Diverse Library of 4-Substituted Pyrazolylpyrimidines B->C Introduction of R-groups D Structure-Activity Relationship (SAR) Studies C->D Biological Screening E Lead Optimization D->E Potency, Selectivity, ADME Profiling F Preclinical Candidate E->F Refinement of Properties

Diagram 1: Synthetic workflow from the starting material to a preclinical candidate.

Application in Kinase Inhibitor Synthesis

The pyrazolopyrimidine scaffold is a core component of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Breast Tumor Kinase (BRK/PTK6).[1][2][5] The general mechanism involves the pyrimidine nitrogen atoms forming hydrogen bonds with the kinase hinge region, while substituents on the pyrazole ring explore adjacent pockets.

G hinge Hinge Region Backbone NH pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region drug Pyrimidine Ring Pyrazole Ring R-Group drug:p->hinge:f0 H-Bond (Key Interaction) drug:r->solvent_front Optimizes Potency & Selectivity

Diagram 2: Generalized binding mode of a 4-substituted pyrazolylpyrimidine inhibitor.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar bromopyrazole scaffolds.[3][6][7][8] Researchers must optimize conditions for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid. This is a robust method for introducing diverse aromatic substituents.

Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The use of a pre-catalyst like XPhosPdG2, which contains a bulky biaryl phosphine ligand (XPhos), is often effective for heteroaryl couplings as it promotes the crucial reductive elimination step and prevents catalyst decomposition.[3] Potassium carbonate is a common and effective base for this transformation. An aqueous solvent system like dioxane/water or ethanol/water often enhances reaction rates.[7]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • XPhosPdG2 (or Pd₂(dba)₃ with XPhos ligand) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Microwave vial or round-bottom flask with reflux condenser

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid derivative, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the vial and thoroughly purge with nitrogen or argon for 5-10 minutes. This is critical to prevent oxidation of the palladium(0) active species.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the vial in a preheated oil bath at 80-110 °C or use a microwave reactor (e.g., 135 °C for 30-60 minutes). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the desired product.

Catalyst SystemBaseSolventTemperatureTypical Yield RangeReference Insight
PdCl₂(dppf)Na₂CO₃MeCN/H₂O150 °C (MW)8-99%Effective for a range of aryl boronic acids.[9]
XPhosPdG2 / XPhosK₂CO₃EtOH/H₂O135 °C (MW)60-95%Tandem catalyst system avoids debromination.[3][7]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100 °C70-90%Good for sterically hindered coupling partners.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination to couple this compound with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, which are prevalent in kinase inhibitors.[10] The choice of ligand is crucial and often substrate-dependent. Biaryl phosphine ligands like tBuDavePhos are effective for coupling with alkylamines.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle. High temperatures are often necessary, making microwave heating an efficient option.[6][11]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-2.0 equiv)

  • Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol% Pd)

  • tBuDavePhos (or other suitable biaryl phosphine ligand, e.g., XPhos) (2-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.5 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Sealed reaction tube or microwave vial

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and sodium tert-butoxide to a dry reaction tube.

  • Reagent Addition: Add this compound. Seal the tube with a septum.

  • Solvent and Amine: Outside the glovebox, add the anhydrous solvent followed by the amine via syringe.

  • Inert Atmosphere: Briefly purge the headspace with inert gas.

  • Reaction: Heat the reaction mixture in a preheated oil bath (typically 80-110 °C) or using a microwave reactor. Monitor the reaction progress by TLC or LC-MS. Note that reactions involving alkylamines can be prone to β-hydride elimination, which may require careful optimization of ligand and temperature.[8]

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the pure 4-amino-substituted pyrazolylpyrimidine.

Catalyst/LigandBaseSolventTemperatureKey ConsiderationReference Insight
Pd(dba)₂ / tBuDavePhosNaOtBuXylene160 °C (MW)Effective for amines lacking β-hydrogens.[8][11]
Pd(OAc)₂ / XPhosKOt-BuToluene110 °CBroadly applicable for various amines.[6]
CuI / L-prolineK₂CO₃DMSO110 °CAlternative for alkylamines prone to β-elimination.[8]

Conclusion

This compound is a high-value intermediate for the synthesis of kinase inhibitors. The strategic placement of the bromine atom provides a versatile handle for late-stage functionalization via robust and well-documented cross-coupling methodologies. By leveraging the protocols and principles outlined in this guide, medicinal chemists can efficiently generate diverse libraries of novel compounds, enabling the systematic exploration of structure-activity relationships and accelerating the discovery of next-generation therapeutic agents.

References

Application Notes & Protocols: The Role of Pyrazolopyrimidines in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolopyrimidines in Oncology

The pyrazolopyrimidine scaffold is a privileged heterocyclic structure that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its fundamental importance lies in its structural resemblance to adenine, the purine base of adenosine triphosphate (ATP). This mimicry allows pyrazolopyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast family of enzymes known as protein kinases.[3][4]

Protein kinases are critical regulators of cellular signaling, governing processes such as cell growth, proliferation, differentiation, and survival.[4][5] In many cancers, these kinases become dysregulated due to genetic mutations or overexpression, leading to uncontrolled signaling that drives tumor growth.[4][5] By selectively blocking the activity of these oncogenic kinases, pyrazolopyrimidine-based inhibitors can halt the downstream signaling cascades essential for cancer cell survival.[5]

This versatility has led to the development of numerous pyrazolopyrimidine-based drugs targeting a wide array of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[1][6][7][8] For instance, Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is used to treat myelofibrosis and polycythemia vera by disrupting the aberrant JAK-STAT signaling pathway.[6][9] This document provides detailed application notes and protocols for researchers to characterize the efficacy and mechanism of action of novel pyrazolopyrimidine-based kinase inhibitors in a cancer research setting.

Core Mechanism: Inhibition of the JAK-STAT Signaling Pathway

A frequent target of pyrazolopyrimidine inhibitors is the Janus Kinase (JAK) family of non-receptor tyrosine kinases.[10] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a crucial role in hematopoiesis and immune response.[10][11]

Its aberrant activation is a hallmark of many hematologic malignancies and solid tumors.[11][12][13] The pathway is initiated when a cytokine binds to its receptor, bringing two JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.[12][14] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[10] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, which often promotes cell proliferation and survival.[10][13]

Pyrazolopyrimidine inhibitors, such as Ruxolitinib, function by competitively binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of the downstream STAT proteins.[9][15] This effectively shuts down the oncogenic signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK P-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates (Tyr705 on STAT3) pSTAT P-STAT STAT->pSTAT STAT_Dimer P-STAT Dimer pSTAT->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates & Binds Inhibitor Pyrazolopyrimidine Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Experimental_Workflow_Cellular cluster_assays start Start: Cancer Cell Line (e.g., HEL 92.1.7) plate_viability Plate cells for Viability Assay start->plate_viability plate_western Plate cells for Western Blot start->plate_western treat_viability Treat with PZ-X Dose Range plate_viability->treat_viability treat_western Treat with selected PZ-X concentrations plate_western->treat_western assay_viability Protocol 3.3: CellTiter-Glo® Assay treat_viability->assay_viability assay_western Protocol 3.4: Western Blot for p-STAT3 treat_western->assay_western data_viability Measure Luminescence Calculate GI50 assay_viability->data_viability data_western Image Blots Quantify Bands assay_western->data_western conclusion Conclusion: Determine Potency & Target Engagement data_viability->conclusion data_western->conclusion

References

Application Notes and Protocols: 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of a wide array of protein kinases.[1] This document provides a comprehensive technical guide for the investigation of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine , a representative member of this class, as a putative kinase inhibitor. While extensive public data on the specific kinase targets of this particular compound are not yet available, its structural motifs suggest activity against key oncogenic kinases. This guide is therefore presented as a framework for the systematic evaluation of this and similar compounds. We will use the Src family kinases (SFKs) as a primary illustrative target, given their frequent inhibition by pyrazolopyrimidine derivatives and their critical role in cancer cell signaling.[2] The protocols herein describe robust methodologies for determining in vitro potency, target engagement in a cellular context, and functional cellular outcomes.

Introduction: The Pyrazolopyrimidine Scaffold and the Src Kinase Target

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized oncology. The pyrazolo[3,4-d]pyrimidine core is an adenine isostere, which allows it to effectively mimic the hinge-binding interactions of ATP within the kinase active site.[1] This structural advantage has led to the development of numerous successful kinase inhibitors, including the BTK inhibitor ibrutinib.

This compound (herein referred to as Cmpd-X) possesses this key scaffold. The bromine atom on the pyrazole ring offers a potential vector for either specific interactions within the binding pocket or for further chemical modification to enhance potency and selectivity.

The Scientific Rationale: Why Target Src Family Kinases?

Src family kinases are a group of non-receptor tyrosine kinases that act as critical nodes in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[2] Elevated Src activity is a common feature in many solid tumors, including breast, colon, and lung cancers, making it a well-validated therapeutic target. We hypothesize that Cmpd-X, due to its pyrazolopyrimidine core, will exhibit inhibitory activity against SFKs. The following protocols are designed to rigorously test this hypothesis.

Signaling Pathway Context

To understand the impact of Cmpd-X, it is crucial to visualize its potential point of intervention. The diagram below illustrates a simplified signaling cascade involving Src. Inhibition of Src is expected to block the phosphorylation of downstream substrates, thereby attenuating pro-proliferative and pro-survival signals.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Downstream Downstream Substrates (e.g., FAK, STAT3) Src->Downstream Phosphorylation CmpdX Cmpd-X (this compound) CmpdX->Src Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Src signaling pathway and the inhibitory action of Cmpd-X.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the comprehensive evaluation of Cmpd-X. These protocols are designed to be self-validating by including appropriate positive and negative controls.

In Vitro Biochemical Assay: Determining Potency (IC₅₀)

The first critical step is to determine if Cmpd-X directly inhibits the catalytic activity of the target kinase. We will use a luminescence-based assay that quantifies ATP consumption; as kinase activity decreases, less ATP is converted to ADP, resulting in a higher luminescent signal.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cmpd-X against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Cmpd-X

  • Staurosporine (positive control, non-selective inhibitor)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Prepare 10-point serial dilution of Cmpd-X in DMSO C 3. Add Cmpd-X/DMSO to plate A->C B 2. Prepare Kinase, Substrate, and ATP solutions D 4. Add Src Kinase solution (10 min pre-incubation) B->D E 5. Initiate reaction with Substrate/ATP mix B->E C->D D->E F 6. Incubate at 30°C for 60 min E->F G 7. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) F->G H 8. Incubate at RT for 40 min G->H I 9. Add Kinase Detection Reagent (converts ADP to ATP, generates light) H->I J 10. Incubate at RT for 30 min I->J K 11. Read luminescence J->K

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM.

    • Prepare a "no inhibitor" control (DMSO only) and a positive control series with Staurosporine.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted Cmpd-X, DMSO control, or Staurosporine to the appropriate wells.

    • Add 2 µL of Src kinase solution (concentration to be empirically determined for linear reaction kinetics) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Kₘ for the kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Illustrative Kinase Inhibition Profile

To be a valuable tool, a kinase inhibitor should ideally exhibit selectivity for its intended target over other kinases. A broader kinase panel screening would be necessary for a full profile. The data below is a hypothetical representation of such a screen for Cmpd-X.

Kinase TargetCmpd-X IC₅₀ (nM)Staurosporine IC₅₀ (nM)Kinase Family
Src 45 5Tyrosine
Fyn1206Tyrosine
Lck2504Tyrosine
EGFR>10,00025Tyrosine
CDK2>10,00020Ser/Thr
ROCK18,50015Ser/Thr

Table 1: Illustrative inhibitory activity of Cmpd-X against a panel of kinases. Data is hypothetical and for demonstration purposes. Staurosporine is included as a non-selective control.

Cell-Based Assay: Target Engagement and Downstream Signaling

An essential next step is to confirm that Cmpd-X can enter cells and inhibit the target kinase in its native environment.[2] We can measure this by assessing the phosphorylation status of a known downstream substrate of Src.

Objective: To determine if Cmpd-X inhibits Src-mediated phosphorylation of a downstream target (e.g., STAT3 at Tyr705) in a relevant cancer cell line.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231, known for high Src activity)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cmpd-X

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-Src (total), anti-phospho-STAT3 (Tyr705), anti-STAT3 (total), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Protein electrophoresis and Western blotting equipment

Experimental Workflow Diagram:

A 1. Seed MDA-MB-231 cells and grow to 70-80% confluency B 2. Treat cells with varying concentrations of Cmpd-X (and DMSO control) for 2-4 hours A->B C 3. Wash cells with PBS and lyse to extract proteins B->C D 4. Determine protein concentration (e.g., BCA assay) C->D E 5. Prepare samples and run SDS-PAGE to separate proteins D->E F 6. Transfer proteins to a PVDF membrane E->F G 7. Block membrane and probe with primary antibodies (e.g., p-STAT3) F->G H 8. Wash and probe with HRP-conjugated secondary antibody G->H I 9. Add chemiluminescent substrate and image the blot H->I J 10. Quantify band intensity and normalize to total protein and loading control I->J

Caption: Western blot workflow to assess cellular target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Treat cells with increasing concentrations of Cmpd-X (e.g., 0, 10, 100, 1000, 10000 nM) for 2-4 hours. Include a DMSO-only vehicle control.

  • Protein Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescent substrate, and capture the image using a digital imager.

    • Strip the blot and re-probe for total STAT3 and total Src to confirm equal protein loading and expression.

Expected Outcome: A dose-dependent decrease in the p-STAT3 signal relative to the total STAT3 and loading control would provide strong evidence of on-target activity of Cmpd-X in a cellular context.

Conclusion and Future Directions

This guide outlines a foundational strategy for characterizing This compound (Cmpd-X) as a kinase inhibitor, using Src family kinases as a working hypothesis. The successful execution of these protocols will establish the compound's in vitro potency, confirm its ability to engage its target within a cellular environment, and provide a basis for assessing its functional effects on cell proliferation and survival.

Further studies should include broader kinase profiling to establish a comprehensive selectivity profile, in vivo pharmacokinetic and pharmacodynamic studies to assess drug-like properties, and efficacy studies in animal models of cancer. The methodologies described herein provide the essential first steps for any researcher, scientist, or drug development professional seeking to evaluate the therapeutic potential of this and other novel pyrazolopyrimidine-based compounds.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 2-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. This guide provides an in-depth technical overview and practical protocols for leveraging high-throughput screening (HTS) to unlock the therapeutic potential of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine libraries. We will explore the rationale behind assay design, provide step-by-step experimental workflows, and detail the data analysis pipeline for identifying and validating novel kinase inhibitor drug candidates.

The Scientific Rationale: Why Screen Pyrazolyl-Pyrimidine Libraries Against Kinases?

The fusion of pyrazole and pyrimidine rings creates a heterocyclic system that acts as a bioisostere for the adenine core of ATP, enabling competitive binding to the ATP-binding site of protein kinases.[1] This structural mimicry is the foundation of their efficacy. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, they are a major class of drug targets.[3]

The this compound core offers several advantages for drug discovery:

  • Proven Pharmacophore: Numerous pyrazolopyrimidine derivatives have entered clinical trials and received FDA approval as kinase inhibitors, validating the scaffold's therapeutic potential.[1]

  • Structural Diversity: The pyrimidine and pyrazole rings can be readily functionalized, allowing for the creation of large, diverse chemical libraries. This diversity is crucial for exploring the chemical space around the kinase ATP-binding site to identify compounds with high potency and selectivity.[4]

  • Tunable Selectivity: Strategic modifications to the scaffold can significantly alter the kinase selectivity profile, enabling the development of inhibitors against specific kinase targets like Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (SYK), or Cyclin-dependent kinases (CDKs).[1][5][6]

This guide will focus on screening these libraries against a representative serine/threonine kinase to illustrate the principles and protocols applicable to a wide range of kinase targets.

Designing the Screening Campaign: A Multi-Faceted Approach

A successful HTS campaign is not merely a large-scale experiment; it is a well-designed, multi-step process designed to minimize false positives and negatives and efficiently identify promising lead compounds.[5] The workflow is a funnel, starting with a broad primary screen and progressively narrowing down to a small number of validated hits.

HTS_Funnel cluster_0 High-Throughput Screening (HTS) Campaign Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation ~1-5% Hit Rate Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirmation Validated Hit Validated Hit Dose-Response->Validated Hit Potency & Efficacy

Caption: The HTS funnel for kinase inhibitor discovery.

Primary Assay Development: The Foundation of a Successful Screen

The choice of the primary assay is critical and dictates the quality and reliability of the entire HTS campaign. For kinase inhibitor screening, both biochemical and cell-based assays are viable options, each with distinct advantages.[7][8]

  • Biochemical Assays: These assays directly measure the catalytic activity of the purified kinase enzyme.[9] They are highly controllable and reproducible, making them ideal for primary screening. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell, providing more physiologically relevant data.[11] Examples include assays that measure the phosphorylation of a kinase's substrate within the cell.[8]

For our primary screen, we will detail a robust and widely used biochemical assay.

Protocol 1: TR-FRET-Based Biochemical Kinase Assay

This protocol is designed for a 384-well plate format and measures the phosphorylation of a biotinylated peptide substrate by a target kinase. The signal is generated by the FRET between a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor) that binds to the biotinylated peptide.

Materials:

  • Purified, active target kinase

  • Biotinylated peptide substrate

  • ATP (at a concentration around the Km for the kinase)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Eu-labeled anti-phospho-substrate antibody

  • Streptavidin-APC (SA-APC)

  • Stop/Detection buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Tween-20)

  • This compound library compounds (typically dissolved in DMSO)

  • Positive control inhibitor (a known inhibitor of the target kinase)

  • 384-well, low-volume, white microplates

  • A plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (at 10 mM in DMSO) into the assay wells. Also, plate the positive control inhibitor and DMSO for negative controls.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.

  • Initiate Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final compound concentration is typically 10 µM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop and Detect: Prepare a stop/detection solution containing the Eu-labeled antibody and SA-APC in the stop/detection buffer. Add 10 µL of this solution to each well.

  • Final Incubation: Incubate the plate at room temperature for another 60 minutes, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

High-Throughput Screening Workflow

The execution of the HTS involves a high degree of automation to ensure throughput and reproducibility.[12]

HTS_Workflow cluster_1 Automated HTS Workflow Library Plating Library Plating Reagent Addition Reagent Addition Library Plating->Reagent Addition Incubation Incubation Reagent Addition->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: A generalized automated HTS workflow.

Data Analysis and Hit Identification

Raw data from the HTS must be normalized to account for plate-to-plate and well-to-well variability. The quality of the assay is assessed using the Z'-factor , a statistical parameter that reflects the signal window and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]

Z'-factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control.

  • σ_neg and μ_neg are the standard deviation and mean of the negative control (DMSO).

Hits are typically identified as compounds that produce a signal inhibition greater than three standard deviations from the mean of the negative controls.

ParameterValueInterpretation
Library Size100,000Number of compounds screened
Hit Rate0.8%Percentage of compounds meeting hit criteria
Number of Hits800Initial candidates for confirmation
Z'-factor0.75Excellent assay quality

Table 1: Representative Primary HTS Data Summary

Hit Confirmation and Secondary Assays

Hits from the primary screen must be confirmed to eliminate false positives. This involves re-testing the "cherry-picked" hit compounds in the same primary assay. Confirmed hits then proceed to secondary assays to further characterize their activity.

Protocol 2: Cell-Based Target Engagement Assay

A crucial secondary assay is to confirm that the compound can engage the target kinase within a cellular environment. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[11]

Principle: This assay measures the binding of a compound to a target kinase that is fused to a NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase is used. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.

Procedure Outline:

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the NanoLuc®-kinase fusion protein.

  • Compound Treatment: Plate the cells in a 384-well plate and treat with a dilution series of the confirmed hit compounds.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • Signal Detection: Add the NanoBGlo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.

Dose-Response Analysis and Hit-to-Lead Progression

Confirmed and validated hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50 values). This involves a 10-point serial dilution of the compound. This data is critical for establishing a preliminary Structure-Activity Relationship (SAR).[14]

Hit_to_Lead cluster_2 Hit-to-Lead Pipeline Validated Hit Validated Hit Dose-Response (IC50) Dose-Response (IC50) Validated Hit->Dose-Response (IC50) SAR Studies SAR Studies Dose-Response (IC50)->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: The hit-to-lead development pipeline.

The goal of the hit-to-lead stage is to identify a chemical series with confirmed activity, measurable potency, and a clear path for chemical modification to improve properties like selectivity, potency, and pharmacokinetic profile.

Conclusion

High-throughput screening of this compound libraries is a powerful strategy for the discovery of novel kinase inhibitors. By employing a systematic workflow of robust assay development, automated screening, and rigorous data analysis, researchers can efficiently identify and validate promising lead compounds for further drug development. The protocols and principles outlined in this guide provide a solid framework for initiating such a discovery campaign.

References

The Strategic Application of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Authored by: Senior Application Scientist, Advanced Discovery Platforms

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[3][4] These initial fragment hits serve as high-quality starting points that can be systematically optimized into potent, drug-like candidates with superior physicochemical properties.[5][6][7] The core principle of FBDD lies in the idea that the vast chemical space can be more effectively sampled with smaller, less complex molecules.[6][8]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10][11] Its utility stems from its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating key interactions within protein binding sites.[11] Pyrazole-containing compounds have demonstrated a wide range of biological activities and are particularly prominent as protein kinase inhibitors.[12][13][14][15]

This application note focuses on a specific, strategically designed fragment, 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine . We will explore its unique attributes that make it a valuable tool in FBDD campaigns, particularly for kinase targets, and provide detailed protocols for its application in screening, hit validation, and hit-to-lead optimization.

The Profile of a Strategic Fragment: this compound

The design of this compound incorporates several key features that enhance its utility as a fragment in drug discovery.

Chemical Structure:

  • Formula: C7H5BrN4

  • Molecular Weight: 225.05 g/mol

  • CAS Number: 857641-46-4[16][17]

Key Structural Features and Their Rationale:

  • Pyrazole Core: As a privileged scaffold, the pyrazole ring provides a robust anchor point for binding to a variety of protein targets, particularly kinases.[9][10][14]

  • Pyrimidine Moiety: The pyrimidine ring serves as a common hinge-binding motif in many kinase inhibitors, capable of forming crucial hydrogen bonds with the protein backbone.

  • Bromine Atom: The inclusion of a bromine atom is a strategic decision with multiple benefits in FBDD:

    • Vector for Growth: The bromine atom provides a readily modifiable synthetic handle for "fragment growing" or "linking" strategies during hit-to-lead optimization.[18] Suzuki and other cross-coupling reactions can be employed to explore the surrounding chemical space.[19]

    • Enhanced Crystallographic Phasing: For programs utilizing X-ray crystallography as a primary screening or validation method, the bromine atom's anomalous scattering properties can be invaluable.[20][21][22][23] It provides an unambiguous signal that helps to locate the fragment within the electron density map, even for weakly binding fragments with partial occupancy.[21][22]

    • Modulation of Potency: Halogen bonds, including those formed by bromine, can contribute favorably to binding affinity.

Experimental Workflows and Protocols

The successful application of this compound in an FBDD campaign requires a multi-step, integrated approach.

Workflow Overview: From Fragment Screening to Lead Optimization

The following diagram illustrates a typical FBDD workflow incorporating our featured fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (including this compound) B Primary Biophysical Screen (e.g., NMR, SPR, Thermal Shift) A->B C Hit Confirmation & Prioritization B->C D Orthogonal Biophysical Method (e.g., ITC) C->D F Binding Mode Analysis D->F E Structural Biology (X-ray Crystallography or NMR) E->F G Structure-Guided Design (Fragment Growing/Linking/Merging) F->G H Synthesis of Analogs G->H I Iterative SAR Assessment (Biophysical & Biochemical Assays) H->I I->G Iterate J Lead Compound I->J

Caption: FBDD workflow for this compound.

Protocol 1: Primary Screening using Ligand-Observed NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions characteristic of fragments.[24] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for primary screening.[24]

Objective: To identify fragments that bind to the target protein.

Materials:

  • Target protein (e.g., a kinase domain) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D2O).

  • Fragment library, including a 100 mM DMSO-d6 stock of this compound.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein at a final concentration of 10-20 µM.

    • Create fragment cocktails (8-10 fragments per cocktail) at a final concentration of 100-200 µM for each fragment. Ensure that the 1D 1H NMR spectra of the individual fragments in the cocktail are well-resolved.

    • The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a reference 1D 1H spectrum for each fragment cocktail without the protein.

    • Acquire an STD-NMR spectrum for each cocktail in the presence of the target protein.

      • On-resonance saturation: Set selective saturation on a protein resonance far from the aromatic region (e.g., -1 ppm).

      • Off-resonance saturation: Set saturation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

      • Saturation time: Typically 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum indicate that the corresponding fragment is binding to the target protein.

    • Deconvolute positive cocktails by testing individual fragments to identify the specific binder(s).

Causality: STD-NMR works on the principle of magnetization transfer. If a fragment binds to the large protein, saturation of the protein's protons will be transferred to the bound fragment's protons via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation, resulting in a decreased signal intensity in the difference spectrum. This effect is only observed for binding molecules.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique used to quantify binding kinetics and affinity in real-time.[3][25][26] It serves as an excellent orthogonal method to validate hits from a primary NMR screen.[26]

Objective: To confirm the binding of this compound and determine its dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein with an available amine group for immobilization.

  • Running buffer (e.g., HBS-EP+).

  • Serial dilutions of this compound (e.g., 100 µM down to 0.1 µM).

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the immobilized protein surface and a reference flow cell (without protein).

    • Use a sufficient association and dissociation time to allow for the binding to reach equilibrium and to observe the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Plot the response at equilibrium against the concentration of the fragment.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Self-Validation: The specificity of the interaction is confirmed by the lack of binding to the reference flow cell. The dose-dependent nature of the binding response provides confidence that a true 1:1 interaction is being observed.

Protocol 3: Structural Characterization via X-ray Crystallography

Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the cornerstone of structure-based drug design.[24][27]

Objective: To determine the binding mode of this compound in the target's active site.

Materials:

  • Highly pure and concentrated target protein.

  • Crystallization screens and reagents.

  • This compound solid or high-concentration stock.

  • Synchrotron X-ray source.

Step-by-Step Protocol:

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Crystal Soaking:

    • Prepare a soaking solution containing the mother liquor supplemented with this compound (typically 1-10 mM).

    • Transfer an apo-crystal into the soaking solution and incubate for a defined period (from minutes to hours).

  • Data Collection:

    • Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at a wavelength that maximizes the anomalous signal from the bromine atom (around 0.92 Å).

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • The presence of the bromine atom can be confirmed by inspecting the anomalous difference Fourier map. This will show a strong peak at the bromine position, greatly aiding in the correct placement and orientation of the entire fragment in the binding site.[21]

    • Refine the protein-fragment complex structure.

Authoritative Grounding: The solved crystal structure provides definitive, high-resolution information on the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein, which is critical for the next phase of optimization.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once the binding mode of this compound is confirmed, structure-guided optimization can begin. The bromine atom on the pyrazole ring is the key vector for this process.

Optimization Strategies

There are three primary strategies for evolving fragment hits into more potent leads.[4][5][7]

  • Fragment Growing: Involves adding chemical functionality to an existing fragment to engage with adjacent pockets in the binding site.[7][8] For our fragment, this would involve Suzuki or other cross-coupling reactions at the C4 position of the pyrazole.

  • Fragment Merging: Combines the structural features of two or more fragments that bind in overlapping regions of the active site.[4][7]

  • Fragment Linking: Connects two fragments that bind to distinct, nearby sites with a chemical linker.[4][7]

Logical Flow for Fragment Growing

Fragment_Growing A Initial Hit: This compound (KD ~ 200 µM) B X-ray Structure Analysis: Identify adjacent pocket (S1) A->B C In Silico Enumeration: Virtual library of modifications at C4-Br via Suzuki coupling B->C D Synthesis of Top-Scoring Analogs (e.g., adding a phenyl or piperidine group) C->D E SAR by SPR/ITC: Measure affinity of new analogs D->E E->C Iterate F Co-crystallization of Improved Analog E->F G Lead Compound (KD < 1 µM) F->G

Caption: Iterative cycle for hit-to-lead optimization via fragment growing.

Data Presentation: Hypothetical SAR Table

The following table illustrates a hypothetical structure-activity relationship (SAR) study based on the fragment growing strategy.

Compound IDR-Group (at C4 of Pyrazole)MethodKD (µM)Ligand Efficiency (LE)
FBDD-001 -BrSPR2150.41
FBDD-002 -PhenylSPR550.38
FBDD-003 -4-HydroxyphenylITC12.50.42
FBDD-004 -4-MethoxyphenylITC8.90.41
FBDD-005 -N-methylpiperidineSPR2.10.45

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / N, where N is the number of non-hydrogen atoms.

This hypothetical data demonstrates how systematic modification at the bromine position can lead to a significant improvement in binding affinity while maintaining good ligand efficiency, a key metric in FBDD.[8]

Conclusion

This compound is a highly valuable and strategically designed fragment for use in FBDD campaigns. Its combination of a privileged pyrazole-pyrimidine core and a synthetically tractable bromine handle makes it an excellent starting point for the discovery of novel inhibitors, particularly against protein kinases. The bromine atom not only provides a clear vector for optimization but also significantly aids in the structural elucidation of the fragment-target complex, which is essential for a successful structure-guided drug design program. The protocols and strategies outlined in this note provide a robust framework for researchers to effectively leverage this powerful fragment in their drug discovery efforts.

References

The Architect's Hand: Crafting Modern Agrochemicals Through Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Synthesis in Global Crop Protection

The ever-present challenge of ensuring global food security hinges on the effective management of pests, weeds, and diseases that threaten crop yields. While numerous strategies contribute to integrated pest management, the synthesis of active agrochemical ingredients remains a cornerstone of modern agriculture.[1][2] Chemical synthesis provides the tools to produce highly effective and often selective molecules that protect crops and boost productivity.[3] This guide delves into the practical application of chemical synthesis in the agrochemical industry, offering detailed protocols for the laboratory-scale synthesis of three leading agrochemicals: the herbicide glyphosate, the insecticide chlorantraniliprole, and the fungicide azoxystrobin.

The narrative of agrochemical development is one of continuous innovation, driven by the need for compounds with improved efficacy, enhanced safety profiles, and novel modes of action to combat resistance.[4][5] From the early discovery of broad-spectrum agents to the current era of rationally designed, target-specific molecules, the ingenuity of synthetic chemistry has been paramount.[6][7] This evolution is increasingly guided by the principles of green chemistry, which seek to minimize environmental impact through the use of safer reagents, solventless conditions, and more efficient catalytic processes.[8][9][10][11]

This document is intended for researchers, scientists, and professionals in the field of agrochemical development. It aims to provide not only step-by-step synthetic procedures but also the underlying chemical logic, empowering researchers to understand and potentially innovate upon these established methods.

I. Herbicides: The Synthesis of Glyphosate

Glyphosate is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is critical for the synthesis of aromatic amino acids.[12]

Synthetic Strategy: The Glycine Route

One of the common industrial methods for synthesizing glyphosate is the glycine route, which involves the phosphonomethylation of glycine.[6][13] This method is advantageous due to the relatively low cost of the starting materials.

Experimental Protocol: Laboratory Synthesis of Glyphosate

This protocol outlines a laboratory-scale synthesis of glyphosate based on the glycine-dimethyl phosphite approach, which is a variation of the industrial glycine route.[14]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
GlycineC₂H₅NO₂75.070.1 mol (7.51 g)
Dimethyl phosphiteC₂H₇O₃P110.050.12 mol (13.21 g)
Paraformaldehyde(CH₂O)n~30.03As needed
TriethylamineC₆H₁₅N101.19As needed
MethanolCH₃OH32.04As solvent
Concentrated HClHCl36.46For hydrolysis
Sodium HydroxideNaOH40.00For pH adjustment

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve glycine (0.1 mol) and paraformaldehyde in methanol.

    • Add triethylamine as a catalyst.

    • Slowly add dimethyl phosphite (0.12 mol) to the mixture.

    • Heat the reaction mixture to 50°C and stir for a designated period (e.g., 60-90 minutes) to facilitate the condensation reaction.[13]

  • Hydrolysis:

    • After the condensation is complete, cool the reaction mixture.

    • Slowly add concentrated hydrochloric acid (e.g., 0.35 mol) to the esterifying liquid.[13]

    • Heat the mixture to reflux (around 110-120°C) for several hours to hydrolyze the phosphonate ester.[13]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then further in an ice bath to a temperature of around 10°C.[13]

    • Adjust the pH of the solution to approximately 1.0-1.5 with a sodium hydroxide solution to precipitate the glyphosate.[13]

    • Filter the precipitated solid and wash with cold water.

    • Dry the solid under vacuum to obtain crude glyphosate.

    • The product can be further purified by recrystallization from water.

Expected Yield and Purity:

Under optimized laboratory conditions, this method can yield glyphosate with a purity of over 90%.[13] The yield is typically in the range of 75-80%.[13]

Diagram of the Synthetic Pathway:

Glyphosate Synthesis Glycine Glycine Intermediate Phosphonate Ester Intermediate Glycine->Intermediate + Paraformaldehyde + Dimethyl Phosphite (Methanol, Triethylamine, 50°C) Paraformaldehyde Paraformaldehyde DimethylPhosphite Dimethyl Phosphite Glyphosate Glyphosate Intermediate->Glyphosate Hydrolysis (Conc. HCl, 110-120°C)

Caption: Synthetic route to Glyphosate via the Glycine pathway.

II. Insecticides: The Synthesis of Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class. It is highly effective against a range of chewing pests, particularly Lepidoptera. Its mode of action involves the activation of insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and death.[15]

Synthetic Strategy: A Convergent Approach

The synthesis of chlorantraniliprole is a convergent synthesis, meaning that two complex fragments are synthesized separately and then joined together in the final steps.[8][16] This approach is often more efficient for the synthesis of complex molecules. The two key intermediates are:

  • Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Experimental Protocol: Laboratory Synthesis of Chlorantraniliprole

This protocol outlines the synthesis of the two key intermediates and their final coupling to form chlorantraniliprole.[8][9][16][17][18]

A. Synthesis of Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
2-amino-3-methylbenzoic acidC₈H₉NO₂151.16
Thionyl chlorideSOCl₂118.97
Methylamine solution (40% in water)CH₅N31.06
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53
AcetonitrileC₂H₃N41.05

Procedure:

  • Amide Formation:

    • React 2-amino-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride.

    • Carefully add a 40% aqueous solution of methylamine to the acid chloride at a controlled temperature (e.g., 30-35°C) to form 2-amino-N,3-dimethylbenzamide.[8]

  • Chlorination:

    • Dissolve the 2-amino-N,3-dimethylbenzamide in a suitable solvent like acetonitrile.

    • Add N-chlorosuccinimide (NCS) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate to obtain crude Intermediate A.

    • Purify by recrystallization or column chromatography.

B. Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
2,3-DichloropyridineC₅H₃Cl₂N147.99
Hydrazine hydrateH₆N₂O50.06
Diethyl maleateC₈H₁₂O₄172.18
Phosphorus oxybromidePOBr₃286.69
Sodium hydroxideNaOH40.00

Procedure:

  • Hydrazine Substitution:

    • Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol to produce (3-chloropyridin-2-yl)-hydrazine.[16]

  • Cyclization:

    • React the (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[16]

  • Bromination and Oxidation:

    • Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide.[16] This step introduces the bromine atom and may also facilitate oxidation to the pyrazole.

  • Hydrolysis:

    • Hydrolyze the resulting ester with sodium hydroxide, followed by acidification to precipitate Intermediate B.[16]

    • Purify by recrystallization.

C. Final Coupling Reaction

Procedure:

  • Amide Bond Formation:

    • In a reaction vessel, dissolve Intermediate B and Intermediate A in acetonitrile.

    • Add a base, such as 3-methylpyridine.[8]

    • Cool the mixture to approximately -5°C in an ice-salt bath.

    • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.[8]

    • Stir the reaction mixture at this temperature for about 15 minutes, then allow it to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform a standard aqueous work-up, extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain crude chlorantraniliprole.

    • Purify the crude product by recrystallization or column chromatography.

Expected Yield and Purity:

The overall yield for this multi-step synthesis can vary, but with optimization of each step, a respectable laboratory yield can be achieved with high purity (>95%).

Diagram of the Synthetic Pathway:

Chlorantraniliprole_Synthesis cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid 2-amino-N,3-dimethylbenzamide 2-amino-N,3-dimethylbenzamide 2-amino-3-methylbenzoic acid->2-amino-N,3-dimethylbenzamide + SOCl₂ + Methylamine Intermediate A 2-amino-5-chloro- N,3-dimethylbenzamide 2-amino-N,3-dimethylbenzamide->Intermediate A + NCS Chlorantraniliprole Chlorantraniliprole Intermediate A->Chlorantraniliprole Coupling 2,3-Dichloropyridine 2,3-Dichloropyridine (3-chloropyridin-2-yl)-hydrazine (3-chloropyridin-2-yl)-hydrazine 2,3-Dichloropyridine->(3-chloropyridin-2-yl)-hydrazine + Hydrazine hydrate Pyrazolidinone Pyrazolidinone (3-chloropyridin-2-yl)-hydrazine->Pyrazolidinone + Diethyl maleate Intermediate B 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Pyrazolidinone->Intermediate B + POBr₃ + NaOH, H⁺ Intermediate B->Chlorantraniliprole Coupling (Methanesulfonyl chloride, 3-methylpyridine)

Caption: Convergent synthesis of Chlorantraniliprole.

III. Fungicides: The Synthesis of Azoxystrobin

Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Strobilurins are synthetic analogues of naturally occurring antifungal compounds. Azoxystrobin acts by inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking ATP synthesis.[19]

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of azoxystrobin typically involves a sequence of nucleophilic aromatic substitution reactions to build the molecule around a central pyrimidine ring.[12][19]

Experimental Protocol: Laboratory Synthesis of Azoxystrobin

This protocol describes a common synthetic route to azoxystrobin.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylateC₁₇H₁₅ClN₂O₄362.77
2-CyanophenolC₇H₅NO119.12
Potassium carbonateK₂CO₃138.21
Trimethylamine (as catalyst)C₃H₉N59.11
TolueneC₇H₈92.14

Procedure:

  • Reaction Setup:

    • In a reaction flask equipped with a stirrer and condenser, add toluene as the solvent.

    • Add methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (the key intermediate), 2-cyanophenol, and potassium carbonate.

  • Catalytic Nucleophilic Aromatic Substitution:

    • Add a catalytic amount of trimethylamine (e.g., as an aqueous or methanolic solution).

    • Heat the reaction mixture to a temperature between 80-120°C and stir for several hours (e.g., 5-8 hours).

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the reaction mixture with water to remove potassium carbonate and other water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude azoxystrobin by recrystallization from a suitable solvent (e.g., methanol or a mixture of toluene and heptane) to obtain the final product as a white solid.

Expected Yield and Purity:

This catalyzed reaction can achieve high yields, often exceeding 95%, with a high purity of the final product.

Diagram of the Synthetic Pathway:

Azoxystrobin Synthesis Intermediate Methyl (E)-2-[2-(6-chloropyrimidin- 4-yloxy)phenyl]-3-methoxyacrylate Azoxystrobin Azoxystrobin Intermediate->Azoxystrobin + 2-Cyanophenol (K₂CO₃, Trimethylamine catalyst, Toluene, 80-120°C) Cyanophenol 2-Cyanophenol Cyanophenol->Azoxystrobin

Caption: Final step in the synthesis of Azoxystrobin.

Conclusion: The Future of Agrochemical Synthesis

The synthesis of agrochemicals is a dynamic and essential field that directly impacts our ability to feed a growing global population. The protocols detailed herein for glyphosate, chlorantraniliprole, and azoxystrobin represent significant achievements in chemical synthesis, providing effective solutions for weed, insect, and fungal control. As the agricultural landscape continues to evolve, so too will the demands on synthetic chemistry. Future research will undoubtedly focus on the development of even more selective, potent, and environmentally benign agrochemicals. The principles of catalysis, including biocatalysis, and green chemistry will be at the forefront of these efforts, paving the way for a more sustainable and productive future for agriculture.[10][17] The continued exploration of natural products as a source of inspiration will also be crucial in identifying novel modes of action and chemical scaffolds.[13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to help you optimize your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and issues encountered during the synthesis.

Q1: What are the primary synthetic routes to this compound?

There are two main retrosynthetic approaches to this molecule:

  • Route A: N-Arylation of 4-bromopyrazole. This is the most common and generally preferred method. It involves the coupling of 4-bromopyrazole with a suitable pyrimidine electrophile, typically 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine). This reaction is usually a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction.

  • Route B: Bromination of a pyrazolyl-pyrimidine precursor. This approach starts with 2-(1H-pyrazol-1-yl)pyrimidine, which is then brominated. While seemingly straightforward, this method can suffer from poor regioselectivity, leading to bromination at other positions on the pyrazole or pyrimidine rings, resulting in a mixture of products that can be difficult to separate.[1]

Q2: I'm getting a low yield in my N-arylation reaction. What are the most likely causes?

Low yields in the N-arylation of 4-bromopyrazole are often traced back to several key factors:

  • Inefficient Deprotonation of 4-bromopyrazole: The acidity of the N-H proton in pyrazole is crucial. Incomplete deprotonation leads to a low concentration of the nucleophilic pyrazolide anion, thus slowing down the reaction.

  • Poor Reactivity of the Pyrimidine Electrophile: 2-Halopyrimidines can be less reactive than other aryl halides. The choice of the halogen (Cl, Br, I) can influence the reaction rate.

  • Catalyst Inactivation (for catalyzed reactions): In transition-metal-catalyzed reactions, such as the Buchwald-Hartwig or Ullmann couplings, the catalyst can be inhibited by coordination with the nitrogen atoms of the pyrazole or pyrimidine rings.[2]

  • Side Reactions: Competing reactions, such as dimerization of the starting materials or decomposition under harsh reaction conditions, can consume reactants and lower the yield of the desired product.

Q3: I'm observing multiple spots on my TLC plate. What are the potential side products?

The formation of multiple products is a common issue. Key potential side products include:

  • Regioisomers: If starting with an unsymmetrical pyrazole, N-arylation can occur at either of the two nitrogen atoms, leading to regioisomers.

  • Bis-arylated Products: In some cases, a second molecule of the pyrimidine can react with the product, although this is less common.

  • Products of Ring Opening or Decomposition: Under excessively harsh conditions (e.g., very high temperatures or very strong bases), the heterocyclic rings can degrade.

  • Over-bromination Products (in Route B): If you are following the bromination route, you may see di- or even tri-brominated products.[1]

Q4: Which is better for this synthesis: a traditional SNAr approach or a metal-catalyzed cross-coupling?

The choice between an SNAr and a metal-catalyzed approach depends on the specific substrate and desired reaction conditions.

  • SNAr: This method is often simpler and does not require a metal catalyst. It typically involves a strong base to deprotonate the pyrazole and a polar aprotic solvent. However, it may require higher temperatures and is sensitive to the electronic properties of the pyrimidine ring.

  • Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann): These reactions are often more versatile and can proceed under milder conditions.[3][4] They can tolerate a wider range of functional groups. However, they require careful optimization of the catalyst, ligand, base, and solvent. Copper-catalyzed Ullmann-type reactions are frequently used for the N-arylation of azoles.[5][6]

II. Troubleshooting and Optimization Guide

This section provides a more detailed, problem-oriented approach to overcoming common synthetic hurdles.

Issue 1: Low Conversion of Starting Materials

If you are observing a significant amount of unreacted 4-bromopyrazole or 2-halopyrimidine, consider the following optimization strategies.

Underlying Causes & Solutions
  • Insufficient Base Strength or Stoichiometry: The pKa of the pyrazole N-H is approximately 14-15. A base strong enough to effectively deprotonate it is required.

    • Recommendation: Switch to a stronger base. If you are using a weaker base like K₂CO₃, consider moving to NaH, K₃PO₄, or Cs₂CO₃. Ensure you are using at least one equivalent of the base.

  • Low Reaction Temperature: The reaction may be kinetically slow at lower temperatures.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. For SNAr reactions, temperatures in the range of 80-150 °C are common.[7]

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.

    • Recommendation: For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. For metal-catalyzed reactions, solvents like toluene, dioxane, or DMF are often used.[8]

Data-Driven Parameter Optimization
ParameterCondition 1Condition 2Condition 3Expected Outcome
Base K₂CO₃K₃PO₄Cs₂CO₃Increasing yield with stronger, more soluble base.
Solvent AcetonitrileTolueneDMFHigher polarity may favor SNAr; Toluene is common for Pd-catalyzed couplings.
Temperature 80 °C100 °C120 °CIncreased reaction rate, but monitor for decomposition.
Issue 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate purification and reduce the isolated yield.

Visualizing the Problem: Potential Side Reactions

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Bromopyrazole 4-Bromopyrazole Pyrazolide_Anion Pyrazolide_Anion 4-Bromopyrazole->Pyrazolide_Anion Base Dimerization Dimerization 4-Bromopyrazole->Dimerization Base Pyrazolide_Anion2-Chloropyrimidine Pyrazolide_Anion2-Chloropyrimidine Target_Product Target_Product Pyrazolide_Anion2-Chloropyrimidine->Target_Product SNAr or Metal-Catalyzed Further_Reaction Further_Reaction Target_Product->Further_Reaction Excess Reagent 2-Chloropyrimidine 2-Chloropyrimidine Decomposition Decomposition 2-Chloropyrimidine->Decomposition High Temp

Caption: Potential main and side reaction pathways.

Troubleshooting Strategies
  • Regioisomer Formation:

    • Cause: If using a substituted pyrazole that is not C2-symmetric, arylation can occur on either nitrogen.

    • Solution: This is generally not an issue with the symmetrical 4-bromopyrazole. However, if using a different pyrazole, protecting groups or carefully chosen reaction conditions may be necessary to direct the regioselectivity.

  • Decomposition:

    • Cause: High temperatures or highly reactive reagents can lead to the degradation of starting materials or the product.

    • Solution: Try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Purification Challenges:

    • Cause: Similar polarities of the product and unreacted starting materials or byproducts can make column chromatography difficult.

    • Solution: Consider recrystallization as an alternative or complementary purification technique. Experiment with different solvent systems for chromatography. A gradient elution may be necessary.

Issue 3: Catalyst-Related Problems (Buchwald-Hartwig/Ullmann)

For those employing metal-catalyzed methods, the catalyst system is a frequent source of issues.

Catalytic Cycle and Points of Failure

Catalytic_Cycle cluster_failure Potential Failure Points Pd(0)L Pd(0)L Oxidative_Addition Pd(II)(Ar)(X)L Pd(0)L->Oxidative_Addition Ar-X Inhibition Catalyst Inhibition Pd(0)L->Inhibition Ligand_Exchange Pd(II)(Ar)(Pyrazolide)L Oxidative_Addition->Ligand_Exchange Pyrazolide Reductive_Elimination Reductive_Elimination Ligand_Exchange->Reductive_Elimination Forms C-N bond Reductive_Elimination->Pd(0)L Product Released Ligand_Degradation Ligand Degradation

Caption: Simplified Buchwald-Hartwig catalytic cycle and failure points.

Optimization of Catalyzed Reactions
  • Choice of Catalyst and Ligand: The performance of Buchwald-Hartwig and Ullmann reactions is highly dependent on the ligand.[9][10]

    • Palladium-catalyzed: For N-arylation of pyrazoles, bulky, electron-rich phosphine ligands such as tBuBrettPhos have shown good results.[11]

    • Copper-catalyzed: Diamine ligands are often effective in copper-catalyzed N-arylations.[3][12]

  • Catalyst Loading: Using too little catalyst can result in a sluggish reaction, while too much can lead to increased side reactions and cost.

    • Recommendation: Start with a catalyst loading of 1-5 mol%. If the reaction is slow, it can be increased to 10 mol%.

  • Inert Atmosphere: Both Pd(0) and Cu(I) catalysts are sensitive to oxidation.

    • Recommendation: Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

III. Optimized Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a robust starting point for the synthesis of this compound, based on a modified Ullmann-type condensation.[3][6]

Materials and Reagents
  • 4-Bromopyrazole

  • 2-Chloropyrimidine

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (5 mol%), 4-bromopyrazole (1.0 eq.), 2-chloropyrimidine (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Ligand Addition: Add anhydrous toluene via syringe, followed by DMEDA (10 mol%).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.

Troubleshooting the Protocol

Caption: Decision tree for troubleshooting low yield.

IV. Conclusion

The synthesis of this compound, while presenting several challenges, can be reliably optimized by a systematic approach to troubleshooting. Understanding the underlying chemical principles of the chosen synthetic route—be it SNAr or metal-catalyzed cross-coupling—is paramount. By carefully controlling parameters such as base, solvent, temperature, and catalyst system, and by being vigilant for potential side reactions, researchers can consistently achieve high yields of this valuable compound. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.

References

Technical Support Center: Overcoming Solubility Issues of Pyrazole-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for pyrazole-pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chemical scaffold but encounter challenges with its notoriously poor aqueous solubility.[1] Pyrazolo[3,4-d]pyrimidines, for instance, are potent kinase inhibitors, but their hydrophobicity can severely limit bioavailability and therapeutic efficacy.[2][3]

This document provides in-depth troubleshooting guides and practical protocols to help you diagnose and overcome these solubility hurdles, ensuring the reliability of your experimental data and the successful progression of your research.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common solubility problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My compound immediately precipitated when I diluted my DMSO stock into an aqueous buffer. What went wrong and what is my first step?

A1: This is a classic sign of a compound "crashing out" of solution, which occurs when the final concentration in the aqueous medium exceeds its solubility limit. The high concentration of the organic stock solvent (like DMSO) can no longer keep the compound dissolved upon significant dilution in the buffer.

Causality: Pyrazole-pyrimidine compounds are often planar, aromatic structures that exhibit high crystal lattice energy, making them poorly soluble in water.[4] While they dissolve readily in organic solvents like DMSO, the transition to a polar aqueous environment is energetically unfavorable, leading to rapid precipitation.[2][3]

Immediate Corrective Actions:

  • Reduce Final Concentration: The simplest first step is to lower the target concentration of your compound in the final aqueous solution.[5]

  • Minimize Organic Solvent Percentage: Ensure the final concentration of DMSO (or other organic co-solvent) is as low as possible, ideally ≤1% for most cell-based assays to avoid solvent-induced artifacts.[5] A higher percentage of co-solvent may be acceptable for in vitro biochemical assays.

  • Perform Serial Dilutions: Instead of a single large dilution from a highly concentrated stock, perform serial dilutions in your assay buffer. This gradual reduction in solvent concentration can sometimes prevent abrupt precipitation.[5]

Q2: How can I leverage the chemical properties of my pyrazole-pyrimidine compound to improve its solubility through pH modification or salt formation?

A2: This is an excellent strategy if your compound possesses ionizable functional groups. The pyrazole ring system can act as a weak acid or base depending on its substituents.[6] Ionizing a molecule dramatically increases its interaction with polar water molecules, thereby enhancing solubility.

Causality (The Henderson-Hasselbalch Principle in Action):

  • For a basic compound: Lowering the pH of the solution below its pKa will protonate the basic group (e.g., an amine), forming a positively charged cation that is more soluble in water.

  • For an acidic compound: Raising the pH above its pKa will deprotonate the acidic group (e.g., a carboxylic acid or certain N-H protons on the pyrazole ring), forming a negatively charged anion that is more soluble.

Experimental Workflow:

  • Determine the pKa: First, determine the pKa of your compound, either computationally or experimentally.

  • pH Adjustment: Prepare your aqueous buffer at a pH that is at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized, more soluble form.[7] For example, for a basic compound with a pKa of 6.5, a buffer at pH 4.5-5.5 would be a good starting point.

  • Consider Salt Formation: If pH adjustment alone is insufficient or not compatible with your assay, forming a salt is a highly effective method.[8] This pre-ionizes the compound into a stable, solid form. For a basic compound, you can form a salt with an acid (e.g., hydrochloride, mesylate). For an acidic compound, you can use a base (e.g., sodium, potassium). Salt formation is a common and powerful technique for increasing the dissolution rates of ionizable drugs.[8][9]

Q3: My compound is neutral, or pH adjustment is not a viable option for my experiment. What formulation strategies should I explore next?

A3: For neutral compounds or pH-sensitive assays, several effective formulation techniques can be employed. The choice depends on the required concentration and the nature of your experiment.

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent (a co-solvent) to increase the solubility of a nonpolar compound.[10]

    • Common Co-solvents: DMSO, ethanol, polyethylene glycol (PEG) 400, N-methyl-2-pyrrolidinone (NMP).[11]

    • Mechanism: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.

    • Caveat: Always run a vehicle control in your experiments to ensure the co-solvent itself does not affect the biological outcome.

  • Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds.[7][10]

    • Common Surfactants: Polysorbate 80 (Tween 80), Poloxamers (e.g., Pluronic F-68).[3]

    • Mechanism: The hydrophobic core of the micelle provides a favorable environment for the pyrazole-pyrimidine compound, while the hydrophilic shell allows the entire complex to remain dispersed in the aqueous medium.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like many pyrazole-derivatives, forming a water-soluble inclusion complex.[13][14]

    • Common Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13][15]

    • Mechanism: The hydrophobic pyrazole-pyrimidine compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the complex to dissolve readily in water. This technique has been shown to increase the solubility of pyrazolo[3,4-d]pyrimidines by up to 1000-fold.[13]

Q4: I need to achieve a high and stable concentration for in vivo studies. What advanced delivery systems are available?

A4: For demanding applications like animal studies, you need robust formulations that can maintain the drug concentration and improve bioavailability. Two excellent advanced strategies are amorphous solid dispersions and nanosuspensions.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[2][7]

    • Mechanism: The amorphous form of a drug has a higher free energy and thus higher apparent aqueous solubility and a faster dissolution rate compared to its stable crystalline form.[3][16] The polymer carrier prevents the drug from recrystallizing.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyvinylpyrrolidone-vinyl acetate copolymer (PVPVA).[3]

    • Benefit: This is a proven strategy for improving the oral absorption of poorly soluble compounds.[7]

  • Nanosuspensions: This technique involves reducing the particle size of the pure drug down to the sub-micron (nanometer) range.[17][18]

    • Mechanism: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which leads to a much faster dissolution rate.[18] Nanosuspensions consist of pure drug particles stabilized by a minimal amount of surfactant or polymer.[17]

    • Benefit: Nanosuspensions can significantly improve bioavailability for both oral and parenteral administration and are applicable to virtually all poorly water-soluble drugs.[17] Encapsulation into liposomes or albumin nanoparticles are related strategies that also improve solubility and pharmacokinetic properties.[1]

Visual Workflow & Data

Systematic Approach to Solubility Troubleshooting

The following diagram outlines a logical workflow for addressing solubility issues with pyrazole-pyrimidine compounds.

G start Compound Precipitates in Aqueous Buffer check_conc Step 1: Basic Checks - Lower Final Concentration - Check Co-solvent % (e.g., DMSO) start->check_conc is_soluble1 Is Compound Soluble? check_conc->is_soluble1 check_pka Step 2: Assess Ionization - Determine pKa - Adjust Buffer pH - Consider Salt Formation is_soluble1->check_pka No success Success: Proceed with Experiment is_soluble1->success Yes is_soluble2 Is Compound Soluble? check_pka->is_soluble2 formulation Step 3: Intermediate Formulation - Add Co-solvents (PEG, Ethanol) - Use Surfactants (Tween, Poloxamer) - Use Cyclodextrins (HP-β-CD) is_soluble2->formulation No / Neutral Compound is_soluble2->success Yes is_soluble3 Is Compound Soluble? formulation->is_soluble3 advanced Step 4: Advanced Delivery Systems (For In Vivo / High Conc.) - Amorphous Solid Dispersions - Nanosuspensions / Liposomes is_soluble3->advanced No / Need Higher Conc. is_soluble3->success Yes advanced->success fail Re-evaluate Compound or Synthesis Strategy G cluster_0 Aqueous Environment cluster_1 Water-Soluble Inclusion Complex cd_outer complex cd_outer->complex Encapsulation cd_inner Hydrophobic Cavity drug Pyrazole- Pyrimidine Compound cd_label Cyclodextrin (Hydrophilic Exterior) drug_inside complex_label Soluble in Water

References

Technical Support Center: Improving the Regioselectivity of Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiocontrol in pyrazole chemistry. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, making the precise control of substituent placement a critical challenge.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered during experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems related to the regioselective functionalization of the pyrazole core. Each answer provides a diagnosis of the underlying chemical principles and offers actionable solutions.

Question 1: My N-alkylation of a 3,5-disubstituted pyrazole is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Diagnosis: This is the most frequent challenge in pyrazole chemistry and arises from the similar nucleophilicity and electronic properties of the two adjacent ring nitrogen atoms.[4] The reaction outcome is a delicate balance between steric hindrance, reaction kinetics, and thermodynamics.[5] Alkylation at the N1 position (adjacent to the C5 substituent) versus the N2 position (adjacent to the C3 substituent) is governed by the relative steric bulk of the substituents at C3 and C5, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).[4][6]

Solutions & Experimental Protocols:

  • Exploit Steric Hindrance (Kinetic Control): The most straightforward strategy is to ensure the C5 substituent is sterically smaller than the C3 substituent. The alkylating agent will preferentially attack the less hindered N1 nitrogen.

    • Action: If your synthesis allows, design the pyrazole core so the bulkier group is at the C3 position.

    • Causality: Under kinetically controlled conditions (e.g., lower temperatures, strong base, short reaction times), the reaction favors the pathway with the lowest activation energy, which is the attack on the sterically more accessible nitrogen.[5]

  • Modify Reaction Conditions: The choice of base and solvent system can dramatically influence the N1/N2 ratio.[6]

    • Protocol for Favoring N1-Alkylation:

      • Dissolve the 3,5-disubstituted pyrazole in a polar aprotic solvent like DMF or THF.

      • Add a strong, non-nucleophilic base such as sodium hydride (NaH) at 0 °C and stir for 30 minutes to form the pyrazolate anion.

      • Slowly add the alkylating agent (e.g., alkyl halide) at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Causality: A strong base fully deprotonates the pyrazole, forming the pyrazolate anion. In polar aprotic solvents, the cation (e.g., Na+) coordinates less tightly, leaving a "freer" anion where steric factors dominate the approach of the electrophile.

  • Use a Bulky Alkylating Agent: A sterically demanding electrophile will amplify the steric differences between the two nitrogen environments.

    • Action: Instead of methyl iodide, consider using a bulkier agent if your target molecule allows. This strategy enhances selectivity for the less hindered nitrogen.

Question 2: I am attempting a direct C-H arylation on an N-substituted pyrazole and getting poor regioselectivity between the C3 and C5 positions. What is going wrong?

Diagnosis: Direct C-H functionalization of pyrazoles, typically catalyzed by transition metals like palladium, is a powerful tool.[7] However, the intrinsic reactivity of the C-H bonds can be similar, leading to mixtures. For N-substituted pyrazoles, the C5 position is generally more electronically activated and acidic, making it the kinetically favored site for metalation and subsequent functionalization.[7][8] Poor selectivity suggests that the reaction conditions are not optimal to differentiate between the two sites or that a directing group strategy is needed.

Solutions & Experimental Protocols:

  • Leverage Intrinsic Reactivity (C5-Selectivity): Most standard protocols will favor the C5 position. To enhance this, ensure your conditions are optimized.

    • Typical C5-Arylation Conditions:

      • Catalyst: Pd(OAc)₂

      • Ligand: Often none is needed, but a phosphine ligand can be screened.

      • Base: A carboxylate base like potassium pivalate (KOPiv) is effective.

      • Solvent: A high-boiling polar solvent like DMA or Toluene.

      • Temperature: High temperatures (e.g., 100-140 °C) are typically required.

    • Causality: The C5 proton is generally the most acidic on the N-substituted pyrazole ring, facilitating concerted metalation-deprotonation by the palladium catalyst.[7]

  • Employ a Directing Group Strategy for C3-Selectivity: To override the intrinsic C5 preference and target the C3 position, a removable directing group (DG) is the most reliable strategy. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly effective.[8]

    • Workflow for C3-Arylation via "SEM Switch":

      • Protect: Protect the NH-pyrazole with SEM-Cl. This will typically yield the N1-SEM-protected pyrazole.

      • C5-Arylate: Perform a C-H arylation, which will selectively functionalize the C5 position.[8]

      • "SEM Switch": Treat the N1-SEM-5-aryl-pyrazole with an acid catalyst. This transposes the SEM group from N1 to N2 in a process that equilibrates to the thermodynamically more stable isomer. This crucial step transforms the formerly unreactive C3 position into a reactive C5 position relative to the new point of attachment.[8]

      • Second C-H Arylation: Perform a second C-H arylation, which now selectively functionalizes the newly activated position (the original C3).

      • Deprotect: Remove the SEM group to yield the 3,5-diarylated pyrazole.

    • Causality: The directing group positions the metal catalyst in close proximity to the target C-H bond, overriding the ring's natural electronic preferences. The SEM switch is a clever tactic to make an unreactive position reactive.[8]

Question 3: My electrophilic substitution reaction (e.g., nitration, bromination) is not selective and is giving me multiple products. How can I ensure substitution occurs only at the C4 position?

Diagnosis: The pyrazole ring is an electron-rich aromatic system.[9] In electrophilic aromatic substitution, the C4 position is the most electron-rich and kinetically favored site for attack.[3][10] If you are getting substitution at other positions (or on the nitrogen atoms), it is likely due to overly harsh reaction conditions or the presence of strongly activating/directing groups that alter the ring's inherent reactivity.

Solutions & Experimental Protocols:

  • Control Reaction Conditions: Using milder reagents and controlling the temperature is critical to prevent over-reaction or side reactions.

    • Protocol for Selective C4-Bromination:

      • Dissolve the N-substituted pyrazole in a suitable solvent like acetic acid or chloroform.

      • Cool the solution to 0 °C.

      • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent. Using NBS is much milder than using Br₂.

      • Maintain the temperature at 0 °C and monitor the reaction by TLC.

      • Upon completion, quench with aqueous sodium thiosulfate.

    • Causality: The C4 position has the highest electron density in the pyrazole ring, making it the most nucleophilic carbon.[11] Milder conditions ensure that the electrophile is selective for this most reactive site without having enough energy to overcome the activation barrier for substitution at less reactive positions.

  • Use a Protecting Group: If the N-H pyrazole is unsubstituted, both the nitrogen and the C4 carbon can react. Protecting the nitrogen atom is essential before performing electrophilic substitution on the ring.

    • Action: Protect the pyrazole nitrogen with a group that is stable to the electrophilic conditions but easily removable, such as a Boc, THP, or benzyl group.[12][13] After protection, proceed with the C4-functionalization, followed by deprotection.

Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental difference between kinetic and thermodynamic control in N-alkylation?

Kinetic control governs reactions where the product distribution is determined by the rate at which different products are formed.[5] The product that forms fastest (i.e., has the lowest activation energy) will be the major product. This is typically achieved at lower temperatures with short reaction times. For pyrazole alkylation, this often favors substitution at the less sterically hindered nitrogen.

Thermodynamic control applies when the reaction is reversible, and the system is allowed to reach equilibrium.[14][15][16] The major product will be the most stable one, regardless of how fast it formed. This is favored by higher temperatures and longer reaction times. In some cases, an initially formed kinetic product can rearrange to the more stable thermodynamic product.

G cluster_0 Reaction Conditions cluster_1 Control Pathway cluster_2 Major Product Outcome Low Temp Low Temperature Short Reaction Time Kinetic Kinetic Control Low Temp->Kinetic High Temp High Temperature Long Reaction Time Thermodynamic Thermodynamic Control High Temp->Thermodynamic Fastest Fastest-Forming Product (Less Sterically Hindered Site) Kinetic->Fastest Stable Most Stable Product (May be More Hindered Site) Thermodynamic->Stable

FAQ 2: How do I choose an appropriate protecting group for my pyrazole synthesis?

The choice depends on the stability required for subsequent reaction steps and the conditions needed for its removal.

Protecting GroupIntroduction ConditionsStabilityRemoval ConditionsUse Case
THP (Tetrahydropyranyl)Dihydropyran, acid catalyst (e.g., PTSA)[13]Stable to bases, organometallics, mild reducing agents.Mild acidic conditions (e.g., aq. HCl in THF).[13]Protecting N-H during organometallic reactions (e.g., Grignard, lithiation).
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, base (e.g., NaH)[8]Very robust. Stable to a wide range of conditions.Fluoride source (e.g., TBAF) or strong acid.[8]Multi-step synthesis requiring a robust group, especially in directing C-H activation.[8]
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., DMAP)Stable to bases and nucleophiles.Strong acid (e.g., TFA, HCl).Protecting during base-mediated reactions or when acidic deprotection is feasible.
Benzyl (Bn)Benzyl bromide, base (e.g., K₂CO₃)Very stable to acidic and basic conditions.Hydrogenolysis (H₂, Pd/C).When a very robust group is needed and the molecule is stable to catalytic hydrogenation.
FAQ 3: Can I functionalize C3 and C5 selectively without a directing group?

Yes, but it relies on building the pyrazole ring from acyclic precursors rather than functionalizing a pre-existing pyrazole. The most common method is the Knorr pyrazole synthesis (or variations), which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[17]

  • To control regioselectivity: Use an unsymmetrical 1,3-dicarbonyl. The regiochemical outcome depends on which carbonyl group the substituted nitrogen of the hydrazine (R-NHNH₂) attacks first. The reaction can often be steered by controlling pH and temperature, as one carbonyl may be more electrophilic or sterically accessible than the other.[18] For instance, reacting methylhydrazine with a β-ketoester often yields a specific regioisomer because the ketone is typically more reactive than the ester carbonyl.

G cluster_1 Process hydrazine Substituted Hydrazine (R-NHNH₂) condensation Condensation & Cyclization hydrazine->condensation dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->condensation isomer1 Regioisomer A condensation->isomer1 Pathway 1 isomer2 Regioisomer B condensation->isomer2 Pathway 2

References

Stability of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. By understanding the potential stability issues and how to address them, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a heterocyclic compound featuring both a pyrazole and a pyrimidine ring. Such compounds are of significant interest in medicinal chemistry and drug discovery.[1][2] The stability of this molecule is crucial for its synthesis, storage, and application in biological assays. This guide provides a comprehensive overview of potential stability challenges and offers practical troubleshooting advice. While specific stability data for this exact molecule is not extensively published, the information herein is synthesized from the known chemical properties of related pyrazole and pyrimidine derivatives and established principles of drug stability testing.

Troubleshooting Guide: Common Stability Issues

Users may encounter a range of issues during the handling and use of this compound. The following table outlines potential problems, their likely causes, and recommended solutions.

Problem Observed Potential Cause Recommended Solution & Explanation
Loss of potency or inconsistent results in assays. Degradation of the compound. The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure). It is crucial to perform a forced degradation study to identify the specific conditions under which the compound degrades.
Appearance of new, unexpected peaks in HPLC/UPLC-MS analysis. Formation of degradation products. Analyze the new peaks by mass spectrometry to determine their molecular weights, which can provide clues about the degradation pathway (e.g., hydrolysis, oxidation). Compare the retention times and mass spectra with those of the parent compound.
Discoloration or change in the physical appearance of the solid compound. Potential degradation upon storage. Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen.[3][4]
Poor recovery from an aqueous solution. Hydrolysis. Pyrazolo[1,5-a]pyrimidine-based compounds have shown susceptibility to acidic conditions.[5] If your experiments are conducted in acidic buffers, consider adjusting the pH to be closer to neutral, if the experimental protocol allows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, in a cool and dry environment.[3][4] Storing at 2-8°C is a common recommendation for such compounds.[4] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is recommended to perform a stability study on the solution to determine its shelf-life under the chosen storage conditions.

Q2: How stable is this compound in different pH conditions?

A2: While specific data for this compound is limited, related pyrazolo[1,5-a]pyrimidines have demonstrated greater instability in acidic conditions compared to neutral or basic conditions.[5] The pyrazole ring itself can be influenced by pH.[6] It is plausible that acidic conditions could lead to hydrolysis of the pyrimidine ring or cleavage of the bond connecting the two heterocyclic rings. We recommend performing a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 2, 7, and 12) and analyzing for degradation over time.

Q3: Is this compound sensitive to light?

A3: Brominated aromatic compounds can be susceptible to photodegradation. Therefore, it is best practice to handle this compound in a manner that minimizes exposure to light. Use amber vials or wrap containers with aluminum foil. When conducting experiments, try to limit the exposure of the compound to direct light. A photostability study should be conducted according to ICH Q1B guidelines to definitively assess its light sensitivity.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure, several degradation pathways are plausible:

  • Hydrolysis: Cleavage of the pyrimidine ring or the N-N bond in the pyrazole ring, particularly under acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the heterocyclic rings could be susceptible to oxidation.

  • Photodegradation: The bromine atom could be cleaved, or other rearrangements could occur upon exposure to light.

Identifying the exact degradation products through techniques like LC-MS/MS and NMR is essential to confirm the degradation pathways.[7][8][9][10]

Experimental Protocol: Forced Degradation Study

A forced degradation study is critical to understanding the intrinsic stability of a molecule.[11] This protocol provides a general framework for assessing the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (MS)

  • C18 column suitable for separating small molecules

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same thermal stress.

    • At the end of the study, dissolve the solid in the initial solvent and dilute both the solid and solution samples for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

3. Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS method. The method should be capable of separating the parent compound from all degradation products.

  • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and MS detection to identify the mass of the parent and degradation products.

4. Data Interpretation: Calculate the percentage of degradation for each condition. Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results or Observed Degradation Identify_Symptoms Identify Symptoms: - Loss of Potency - New HPLC Peaks - Physical Change Start->Identify_Symptoms Review_Conditions Review Experimental & Storage Conditions: - pH - Temperature - Light Exposure - Solvent - Reagents Identify_Symptoms->Review_Conditions Forced_Degradation Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Review_Conditions->Forced_Degradation If cause is unclear Optimize_Conditions Optimize Experimental/Storage Conditions: - Adjust pH - Control Temperature - Protect from Light - Use Fresh Solutions Review_Conditions->Optimize_Conditions If cause is apparent Analyze_Degradants Analyze Degradation Products (UPLC-MS, NMR) Forced_Degradation->Analyze_Degradants Determine_Pathway Determine Degradation Pathway Analyze_Degradants->Determine_Pathway Determine_Pathway->Optimize_Conditions Implement_Solution Implement Optimized Protocol & Re-evaluate Optimize_Conditions->Implement_Solution End End: Stable Compound, Reliable Results Implement_Solution->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Scaling Up the Production of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production. As a crucial heterocyclic building block in medicinal chemistry, ensuring its reliable and scalable synthesis is paramount. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to support your development efforts.

Synthesis Overview: Bromination of 2-(1H-pyrazol-1-yl)pyrimidine

The most direct and commonly cited method for preparing this compound is the electrophilic bromination of 2-(1H-pyrazol-1-yl)pyrimidine. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is electronically favored for this reaction. Acetic acid is often employed as a solvent, providing a polar medium that can facilitate the reaction while being relatively inert to bromine under the reaction conditions.[1]

Below is a diagram outlining the typical laboratory-scale workflow for this synthesis.

SynthesisWorkflow SM Starting Material: 2-(1H-pyrazol-1-yl)pyrimidine Reaction Reaction Vessel Stirring at Room Temperature SM->Reaction Solvent Solvent: Acetic Acid Solvent->Reaction Reagent Reagent: Bromine (Br₂) in Acetic Acid Reagent->Reaction Dropwise Addition Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue if incomplete Workup Work-up: Solvent Removal Neutralization (optional) Monitoring->Workup Proceed upon completion Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Scaling up a reaction from benchtop to pilot or manufacturing scale often introduces new challenges. This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.

Problem Encountered Potential Cause(s) Recommended Solution & Scientific Rationale
Low Yield / Incomplete Conversion 1. Insufficient Reagent: The stoichiometry of bromine might be inadequate, especially if some is lost to evaporation or reaction with impurities. 2. Suboptimal Temperature: Room temperature may not be sufficient to drive the reaction to completion, particularly at higher concentrations. 3. Poor Reactant Purity: Impurities in the starting 2-(1H-pyrazol-1-yl)pyrimidine can consume the bromine reagent.[2]Solution: 1. Stoichiometry: Use a slight excess of bromine (e.g., 1.1-1.2 equivalents) on scale. Perform the addition at a controlled, lower temperature to minimize loss. 2. Temperature Control: Gently heat the reaction to 40-50°C after bromine addition and monitor by TLC or HPLC for completion.[3] 3. Purity Check: Ensure the starting material is of high purity (>98%) via NMR or HPLC analysis before beginning the reaction.
Formation of Multiple Byproducts (Observed on TLC/LC-MS) 1. Over-bromination: Excess bromine or prolonged reaction times can lead to the formation of di-bromo species or other undesired products. 2. Degradation: The pyrimidine or pyrazole ring can be sensitive to strongly acidic or oxidative conditions, especially during extended heating.[4] 3. Side Reactions: Competing reaction pathways, although less common in this specific synthesis, can be promoted by impurities or incorrect stoichiometry.[2]Solution: 1. Controlled Addition: Add the bromine solution dropwise at a low temperature (0-5°C) to control the exotherm and localize concentration, then allow the reaction to warm to room temperature.[1] 2. Reaction Monitoring: Do not let the reaction run indefinitely. Monitor closely (e.g., every 30-60 minutes) and proceed with work-up as soon as the starting material is consumed. 3. Inert Atmosphere: For large-scale synthesis where reactions may run longer, consider running the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.
Difficult Purification / Oily Product 1. Residual Acetic Acid: Acetic acid can be difficult to remove completely and can keep the product from solidifying. 2. Byproduct Contamination: Impurities, particularly over-brominated compounds, can act as crystallization inhibitors. 3. Incorrect Purification Solvent: The chosen solvent system for chromatography or recrystallization may not be optimal.Solution: 1. Azeotropic Removal: After removing the bulk of the acetic acid under reduced pressure, add a solvent like toluene or heptane and co-evaporate several times to azeotropically remove the remainder. 2. Careful Work-up: Quench any excess bromine with a sodium thiosulfate solution during work-up. Neutralize the acidic mixture carefully with a base like sodium bicarbonate before extraction. 3. Solvent Screening: For recrystallization, screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find a system that effectively precipitates the pure product while leaving impurities in the mother liquor.
Product Discoloration (Yellow or Brown) 1. Residual Bromine: Trace amounts of unreacted bromine can impart a yellow or brown color. 2. Oxidation Products: The compound may be susceptible to air oxidation, especially if impurities are present.[4]Solution: 1. Thiosulfate Wash: During the aqueous work-up, ensure a thorough wash with a dilute solution of sodium thiosulfate until the organic layer is colorless. 2. Activated Carbon: After purification, dissolve the product in a suitable solvent and treat it with a small amount of activated carbon, then filter through celite to remove colored impurities. Store the final product under an inert atmosphere and protected from light.[5]
Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling bromine at scale? A1: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[6][7] All manipulations must be conducted in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton).[6] Ensure an emergency eyewash and safety shower are immediately accessible. A solution of sodium thiosulfate should be prepared in advance to neutralize any spills. Avoid storing bromine near combustible materials.[6]

Q2: How do I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is effective for rapid, qualitative monitoring. A typical mobile phase would be a mixture of ethyl acetate and heptane (e.g., 30:70 v/v). The starting material and product should have distinct Rf values. For quantitative analysis and to detect minor byproducts during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a water/acetonitrile gradient is generally effective.

Q3: My final product shows a lower melting point and broad NMR signals. What's the issue? A3: This combination typically points to the presence of impurities or residual solvent. A broad melting point range indicates an impure substance. Broad NMR signals can be caused by residual acidic solvent (like acetic acid) interacting with the basic nitrogens on your compound, or by the presence of paramagnetic impurities. To resolve this, re-purify the material, ensuring all solvent is thoroughly removed under high vacuum, potentially with gentle heating. An NMR spectrum taken in the presence of a drop of D₂O can sometimes sharpen signals by exchanging acidic protons.

Q4: Can I use a different brominating agent, like N-Bromosuccinimide (NBS), for a safer process? A4: Yes, NBS is a common and safer alternative to elemental bromine for electrophilic bromination and is often preferred for scale-up operations. The reaction would typically be run in a polar aprotic solvent like DMF or acetonitrile, often with a radical initiator like AIBN or benzoyl peroxide if a radical pathway is desired, though for this heterocycle, an ionic pathway is more likely. A key advantage of NBS is that it is a solid, making it easier and safer to handle than liquid bromine. However, the reaction conditions would need to be re-optimized.

Q5: What are the best practices for storing this compound? A5: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents.[5][9] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to prevent potential degradation.

Experimental Protocols
Protocol 1: Synthesis of this compound[1]

Materials:

  • 2-(1H-pyrazol-1-yl)pyrimidine (1.0 eq)

  • Bromine (1.1 eq)

  • Glacial Acetic Acid

  • 10% w/v Aqueous Sodium Thiosulfate

  • Saturated Aqueous Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (Saturated Aqueous Sodium Chloride)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and temperature probe, dissolve 2-(1H-pyrazol-1-yl)pyrimidine in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine in a small amount of glacial acetic acid.

  • Bromine Addition: Cool the reaction flask to 0-5°C using an ice bath. Add the bromine solution dropwise to the stirred pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Add 10% sodium thiosulfate solution portion-wise until the red-brown color of bromine disappears.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until gas evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a heptane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of acetonitrile/water (1:1).

References

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a brominated pyrazole is giving me low to no yield of the desired product. What are the most common initial parameters to investigate?

A1: Low or no yield in a Suzuki coupling with brominated pyrazoles often points to a few key areas. Firstly, the inherent electronic nature of the pyrazole ring can influence its reactivity. The position of the bromine atom and the presence of other substituents on the pyrazole ring are critical factors. Secondly, the stability of the palladium catalyst and the efficiency of the catalytic cycle are paramount.

Here is a logical workflow to begin your troubleshooting:

G A Low/No Yield B Check Catalyst System: - Catalyst Source (e.g., Pd(OAc)2, Pd2(dba)3) - Ligand Choice (e.g., phosphine, NHC) A->B C Evaluate Reaction Conditions: - Base Selection (e.g., K2CO3, K3PO4) - Solvent System (e.g., Dioxane/H2O, Toluene) A->C D Assess Substrate Stability: - N-H protection required? - Boronic acid/ester stability A->D E Analyze for Side Products: - Debromination - Homocoupling A->E G A Pd(0)L_n C [Ar-Pd(II)-X]L_n (Oxidative Addition) A->C B Ar-X (Bromopyrazole) B->C F [Ar-Pd(II)-R]L_n (Transmetalation) C->F D R-B(OR)2 D->F E Base E->F F->A Regenerates Catalyst G Ar-R (Product) F->G Reductive Elimination H Reductive Elimination

Technical Support Center: Navigating and Mitigating the Cytotoxicity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its versatility, however, is often accompanied by challenges in managing cellular toxicity. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the cytotoxic effects of your pyrazole-based compounds, ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound is showing high cytotoxicity in both my target cancer cells and normal cell line controls. What are the likely causes?

A1: High cytotoxicity across all cell lines can stem from several factors:

  • On-target toxicity in normal cells: The molecular target of your compound might be crucial for the survival of normal cells as well.

  • Off-target effects: Pyrazole-based compounds, particularly kinase inhibitors, can interact with unintended molecular targets due to structural similarities in ATP-binding pockets across the kinome, leading to toxicity.[3][4][5][6]

  • Excessive Compound Concentration: The concentration used may be too high, causing generalized toxicity. A dose-response experiment is crucial to determine the therapeutic window.

  • Solvent Toxicity: Solvents like DMSO can be toxic at concentrations typically above 0.5%. Always run a vehicle-only control to rule this out.

Q2: How can I determine if the cytotoxicity of my compound is specific to cancer cells?

A2: To assess cancer-specific cytotoxicity, you should calculate the Selectivity Index (SI) . The SI is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.[7]

Q3: What are the common mechanisms by which pyrazole-based compounds induce cytotoxicity?

A3: Pyrazole derivatives can induce cytotoxicity through several mechanisms, including:

  • Induction of Apoptosis: This is often mediated by the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8]

  • Cell Cycle Arrest: Many pyrazole compounds can halt the cell cycle at various phases (e.g., G1 or G2/M), preventing cell proliferation.[9][10]

  • Inhibition of Key Enzymes: Pyrazole scaffolds are common in kinase inhibitors (e.g., targeting CDK2, EGFR) and can also inhibit enzymes like COX-2.[10][11]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

Troubleshooting Guide: High Cytotoxicity in Normal Cells

Experiencing unexpected toxicity in your control cell lines can be a significant setback. This guide provides a systematic approach to diagnose and mitigate this issue.

Issue 1: Differentiating On-Target vs. Off-Target Toxicity

Causality: It's critical to determine if the observed cytotoxicity stems from the intended mechanism of action or from unintended molecular interactions.

Troubleshooting Workflow:

A High Cytotoxicity Observed in Normal Cells B Step 1: Validate Target Expression (Western Blot, qPCR) A->B C Is the target expressed at functional levels in normal cells? B->C D Yes: Potential on-target toxicity C->D Yes E No: Likely off-target effect C->E No F Step 2: Genetic Knockdown (siRNA/shRNA) of the target in normal cells D->F G Does knockdown replicate the cytotoxic phenotype? F->G H Yes: Confirms on-target toxicity. Consider strategies in Section 2. G->H Yes I No: Strongly suggests off-target effects. Proceed to Section 3. G->I No A Off-Target Toxicity Suspected B Step 1: Dose-Response Optimization A->B C Determine lowest effective concentration on cancer cells and highest non-toxic concentration on normal cells. B->C D Step 2: Investigate ROS Induction (DCFH-DA Assay) C->D E Is ROS a major contributor to off-target toxicity? D->E F Yes: Co-treatment with antioxidants (e.g., N-acetylcysteine) E->F Yes G No: Consider Combination Therapy E->G No H Combine with a synergistic agent to lower the required dose of the pyrazole compound. G->H

References

Validation & Comparative

Efficacy of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a versatile core in the design of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of analogs based on this and closely related pyrazolopyrimidine frameworks, offering experimental data and protocols to inform drug discovery and development programs. While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, this guide will draw upon data from structurally similar pyrazolo[1,5-a]pyrimidine and other pyrazole-based kinase inhibitors to elucidate key structure-activity relationships (SAR) and guide future research.

Introduction to the Pyrazolopyrimidine Scaffold

Nitrogen-containing heterocyclic compounds, such as those based on pyrimidine, are fundamental to the development of novel therapeutics. The pyrimidine ring is a key component of nucleic acids and has been the foundation for numerous approved drugs, particularly in oncology. When fused or linked to other heterocyclic systems like pyrazole, the resulting scaffold exhibits a unique three-dimensional structure that can effectively target the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The this compound core, with its reactive bromine atom, offers a valuable handle for synthetic chemists to introduce diverse functionalities and modulate the pharmacological properties of the resulting compounds.

Comparative Efficacy of Pyrazolopyrimidine Analogs as Kinase Inhibitors

Kinase inhibition is a crucial mechanism for many targeted cancer therapies. The following sections present a comparative analysis of the efficacy of various pyrazolopyrimidine analogs and related pyrazole derivatives against several important kinase targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Aurora Kinases. The data is compiled from multiple studies to provide a broader understanding of the potential of this class of compounds.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several studies have explored pyrazolopyrimidine and related pyrazole scaffolds as CDK inhibitors.

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated for their CDK2 inhibitory activity. The lead compound from a previous study was modified by bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives. This led to the identification of compound 15 as a highly potent CDK2 inhibitor with a Ki of 0.005 µM.[1] This compound also demonstrated broad-spectrum antiproliferative activity against a panel of 13 cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM.[1]

Table 1: Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs against CDKs [1]

CompoundCDK2 (Ki, µM)Antiproliferative Activity (A2780, GI50, µM)
1 (Lead Compound)--
14 0.007-
15 0.0050.158
23 0.0907.350

Data extracted from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors.[1]

The structure-activity relationship (SAR) from this study revealed that the orientation of the 1H-pyrazolyl ring at the C2-amino position of the pyrimidine was crucial for potent CDK2 inhibition.[1]

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal survival and differentiation, and their aberrant activation is implicated in various cancers. Pyrazolo[1,5-a]pyrimidines have emerged as a prominent scaffold for the development of Trk inhibitors.

One study on pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TrkA kinases demonstrated that substitutions on the scaffold significantly impact efficacy. For instance, a bromo substitution on the phenyl group of compound 6p resulted in better activity (IC50 = 0.67 µM for CDK2 and 1.34 µM for TrkA) compared to a chloro substitution in compound 6o (IC50 = 0.76 µM for CDK2 and 1.59 µM for TrkA).[2]

Table 2: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Analogs against CDK2 and TrkA [2]

CompoundCDK2 IC50 (µM)TrkA IC50 (µM)
6o (Chloro substitution)0.761.59
6p (Bromo substitution)0.671.34
6s 0.450.23
6t 0.090.45

Data from a study on dual CDK2 and TrkA inhibitors.[2]

These findings highlight the importance of the nature and position of substituents on the pyrazolopyrimidine core for achieving high potency and selectivity.

Aurora Kinase Inhibition

Aurora kinases (A and B) are essential for mitotic progression, and their overexpression is common in many cancers, making them attractive therapeutic targets. A series of novel 2,4-disubstituted pyrimidines were designed and evaluated as Aurora kinase inhibitors. Compound 12a from this series showed potent anti-proliferative activities against HCT-116 cancer cells (IC50 = 1.31 µM) and inhibited Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively.[3]

More recently, a novel class of pyrazole analogues were designed as Aurora A kinase inhibitors. Compounds 5h and 5e demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines and inhibited Aurora-A kinase with IC50 values of 0.78 µM and 1.12 µM, respectively, which were more potent than the control drug alisertib (IC50 = 3.36 µM).[4]

Table 3: Efficacy of Pyrimidine and Pyrazole Analogs against Aurora Kinases

CompoundTarget KinaseIC50 (nM)Antiproliferative Activity (Cell Line)IC50 (µM)Reference
12a Aurora A309HCT-1161.31[3]
Aurora B293
5h Aurora A780MCF-70.12[4]
5e Aurora A1120MDA-MB-2310.63[4]

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed and standardized experimental protocols are essential. The following are representative protocols for key in vitro assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent kinase assay measures the amount of ADP formed from a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A2, TrkA)

  • Kinase substrate (e.g., specific peptide or protein)

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5][6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).[6]

    • Add 2 µL of the kinase solution to each well.[6]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[6]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Scientific Workflow and Biological Pathways

To better understand the experimental design and the biological context of kinase inhibition, the following diagrams illustrate a typical workflow for inhibitor screening and a simplified signaling pathway.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization A Compound Library (Analogs) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Cell Viability Assay (e.g., MTT) C->D Potent Hits E Determine Cellular IC50 D->E F Western Blot (Target Engagement) E->F G Structure-Activity Relationship (SAR) E->G H In Vivo Efficacy Studies G->H Optimized Leads

Caption: A general workflow for the screening and development of kinase inhibitors.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., Trk) RAS RAS Receptor->RAS P Ligand Growth Factor (e.g., NGF) Ligand->Receptor Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising class of compounds for the development of novel kinase inhibitors. The available data on related pyrazolopyrimidine structures demonstrate that strategic modifications to this core can lead to potent and selective inhibitors of key cancer targets like CDKs, Trks, and Aurora kinases. The bromine atom at the 4-position of the pyrazole ring serves as a key synthetic handle for generating diverse libraries of analogs for SAR studies.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a clear SAR for this specific scaffold. Such studies will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective targeted therapies.

References

The Tale of Two Worlds: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolopyrimidines, Exemplified by the Src Inhibitor eCF506

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: Initial inquiries into the specific compound 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine revealed a significant gap in publicly available biological data. To provide a comprehensive and data-rich guide in line with the principles of scientific integrity, this document will focus on a well-characterized and structurally related analogue: eCF506 (also known as NXP900) . This pyrazolo[3,4-d]pyrimidine derivative serves as an exemplary case study to explore the nuances between in vitro potency and in vivo efficacy, a critical consideration in drug development.

Introduction: From Benchtop to Bedside - The Pyrazolopyrimidine Journey

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer. This guide will dissect the journey of a pyrazolopyrimidine derivative from the controlled environment of in vitro assays to the complex biological landscape of in vivo models, using the potent and selective Src family kinase (SFK) inhibitor, eCF506, as our case study.

eCF506 emerged from a phenotypic screening approach aimed at discovering novel anti-cancer agents.[3] It represents a significant advancement in the field due to its unique mechanism of action and high selectivity, offering a compelling narrative on the translation of molecular interactions into therapeutic outcomes.

The In Vitro Profile of eCF506: Precision and Potency in a Controlled Environment

The in vitro characterization of a compound provides the foundational understanding of its biological activity. For eCF506, these studies have revealed a highly potent and selective inhibitor of Src family kinases.

Kinase Inhibition: A Sub-Nanomolar Punch

The primary in vitro evaluation for a kinase inhibitor is its ability to block the enzymatic activity of its target. eCF506 has demonstrated exceptional potency against Src family kinases in cell-free assays.

Kinase TargetIC50 (nM)
Src< 0.5
YES10.47[4]
Fyn< 0.5[5]
Abl479[5]
KIT>100,000
mTOR>100,000
PDGFRα>100,000
RET>100,000

Table 1: In Vitro Kinase Inhibitory Potency of eCF506. The data highlights the sub-nanomolar potency of eCF506 against Src family kinases and its remarkable selectivity over other kinases, such as Abl.[5]

This high selectivity, particularly the greater than 950-fold difference in activity between Src and Abl, distinguishes eCF506 from many other Src inhibitors like dasatinib, which exhibit dual Src/Abl inhibition.[4]

Cellular Activity: Translating Target Inhibition into a Phenotype

Beyond enzymatic assays, it is crucial to determine if a compound can effectively engage its target within a cellular context and elicit a biological response. eCF506 has been shown to potently inhibit the proliferation of various cancer cell lines, particularly those reliant on Src signaling.

Cell LineCancer TypeGI50 (nM)
MCF-7Breast Cancer (ER+)9[5]
MDA-MB-231Triple-Negative Breast CancerNot specified, but potent

Table 2: Antiproliferative Activity of eCF506 in Breast Cancer Cell Lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.

Furthermore, mechanistic studies in cells have confirmed that eCF506 effectively inhibits the phosphorylation of Src and its downstream substrate, Focal Adhesion Kinase (FAK), at nanomolar concentrations.[4][5] A key finding is that eCF506 locks Src in its native, inactive "closed" conformation.[3][4] This unique mechanism not only blocks the kinase activity but also disrupts the scaffolding function of Src, preventing its interaction with partner proteins like FAK.[1][6][7][8] This dual action is a significant differentiator from type I inhibitors like dasatinib, which bind to the active conformation.[8]

cluster_0 eCF506 Mechanism of Action Inactive Src Inactive Src Locked Inactive Src-eCF506 Complex Locked Inactive Src-eCF506 Complex Inactive Src->Locked Inactive Src-eCF506 Complex Binding eCF506 eCF506 eCF506->Inactive Src Downstream Signaling Downstream Signaling Locked Inactive Src-eCF506 Complex->Downstream Signaling Inhibition Kinase Activity Blocked Kinase Activity Blocked Locked Inactive Src-eCF506 Complex->Kinase Activity Blocked Scaffolding Function Disrupted Scaffolding Function Disrupted Locked Inactive Src-eCF506 Complex->Scaffolding Function Disrupted

Figure 1: Mechanism of eCF506 action on Src kinase.

The In Vivo Profile of eCF506: Navigating the Complexities of a Living System

The transition from in vitro to in vivo studies is a critical hurdle in drug development. In vivo experiments assess a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its efficacy in a whole organism, which presents a much higher level of complexity than a culture dish.

Pharmacokinetics and Oral Bioavailability

A significant advantage of eCF506 is its oral bioavailability.[1][9] Studies have shown a moderate oral bioavailability of 25.3%, which is a desirable characteristic for patient convenience and compliance.[4]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The ultimate test of an anti-cancer agent's potential is its ability to inhibit tumor growth in vivo. eCF506 has demonstrated significant anti-tumor efficacy in various mouse xenograft models.

Cancer ModelAnimal ModelDosingOutcome
HCT116 XenograftMouse50 mg/kg/dayReduced levels of activated Src in tumor tissue.[5]
MetBo2 Breast CancerSyngeneic FVB mice40 mg/kg/day (oral)Increased antitumor efficacy and tolerability compared to dasatinib.[6][10]
TOV-21G Ovarian CarcinomaCD1 Nude Mice20, 40, 80 mg/kg/day (oral)Dose-dependent inhibition of tumor growth and sustained inhibition of Src activity.[8][11]

Table 3: Summary of In Vivo Efficacy Studies of eCF506.

A key finding from in vivo studies is the sustained inhibition of Src activity by eCF506, with no evidence of the paradoxical activation of the Src-FAK signaling complex that has been observed with type I inhibitors like dasatinib.[8][11] This is attributed to eCF506's unique mechanism of locking Src in an inactive state.

cluster_1 In Vivo Experimental Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Oral Gavage (eCF506 or Vehicle) Oral Gavage (eCF506 or Vehicle) Treatment Initiation->Oral Gavage (eCF506 or Vehicle) Tumor Volume Measurement Tumor Volume Measurement Oral Gavage (eCF506 or Vehicle)->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis IHC for p-Src IHC for p-Src Endpoint Analysis->IHC for p-Src Tumor Weight Tumor Weight Endpoint Analysis->Tumor Weight

Figure 2: A typical in vivo efficacy study workflow.

In Vitro vs. In Vivo: Bridging the Gap

The data on eCF506 provides a clear illustration of the relationship between in vitro and in vivo activity.

  • Potency Translation: The sub-nanomolar in vitro potency of eCF506 against Src translates into significant tumor growth inhibition in vivo at well-tolerated doses.

  • Mechanism Matters: The unique in vitro mechanism of locking Src in an inactive conformation is crucial for its superior in vivo performance, leading to sustained target inhibition and avoiding paradoxical signaling activation.

  • Selectivity Advantage: The high in vitro selectivity of eCF506 for Src over Abl likely contributes to its improved tolerability in vivo compared to dual Src/Abl inhibitors.

Experimental Methodologies: A Closer Look

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example)
  • Enzyme and Substrate Preparation: Recombinant human Src kinase and a suitable peptide substrate (e.g., poly-Glu-Tyr) are prepared in an appropriate assay buffer.

  • Compound Preparation: eCF506 is serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate.

  • Detection: The phosphorylation of the substrate is quantified using a suitable method, such as a radiometric assay (e.g., ³³P-ATP) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study (Example)
  • Cell Culture: Human cancer cells (e.g., TOV-21G) are cultured under standard conditions.

  • Animal Model: Female immunodeficient mice (e.g., CD1 nude) are used.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. eCF506 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally by gavage daily.[4] The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes are measured throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Pharmacodynamic Analysis: Tumor tissues can be analyzed by immunohistochemistry (IHC) to assess the level of phosphorylated Src (p-Src) to confirm target engagement.

Conclusion: eCF506 as a Paradigm for Pyrazolopyrimidine Drug Development

The comprehensive analysis of eCF506 demonstrates the critical interplay between in vitro and in vivo studies. The potent and selective in vitro profile of this pyrazolopyrimidine derivative, coupled with its unique mechanism of action, has successfully translated into promising in vivo anti-tumor efficacy and a favorable safety profile. This case study underscores the importance of a deep mechanistic understanding of a compound's in vitro activity to predict and interpret its in vivo performance. For researchers in drug development, the story of eCF506 serves as a valuable guide for navigating the challenging but rewarding path from a promising molecule in a test tube to a potential therapeutic in a living organism.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Target Specificity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a cornerstone of targeted therapy. However, the high degree of structural conservation across the human kinome presents a significant challenge: ensuring that a drug candidate interacts only with its intended target. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine, hereafter referred to as Compound X . The pyrazole-pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous approved drugs and clinical candidates sharing this core structure.[1][2][3][4][5] Based on this structural precedent, our initial hypothesis is that Compound X is a potent inhibitor of a key cell cycle regulator, the Monopolar Spindle 1 (Mps1) kinase.[6][7][8][9][10][11][12][13][14] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial mechanism that ensures proper chromosome segregation during mitosis.[7][8][11][14] Its overexpression in various cancers makes it an attractive therapeutic target.[6][7][8][10]

This guide will objectively compare the hypothetical performance of Compound X with two well-characterized Mps1 inhibitors, BAY 1217389 and NMS-P715 , providing supporting experimental data from state-of-the-art cross-reactivity profiling techniques.[6][7][9][15][16][17] We will delve into the causality behind our experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.

Comparative Kinome-Wide Selectivity Profiling

The initial step in characterizing any new kinase inhibitor is to assess its selectivity across a broad panel of kinases. This provides a global view of the compound's interaction landscape and identifies potential off-targets early in the development process. We will utilize a hypothetical kinome-wide binding assay, such as the KINOMEscan™ platform, to compare the selectivity of Compound X against BAY 1217389 and NMS-P715.[1][18]

Table 1: Comparative Kinome-Wide Selectivity of Mps1 Inhibitors (% Inhibition at 1 µM)

Kinase TargetCompound X (% Inhibition)BAY 1217389 (% Inhibition)[15]NMS-P715 (% Inhibition)[17]
Mps1 (TTK) 99 >95 >95
CLK14560<10
CLK23855<10
CLK44158<10
JNK12570<10
JNK22875<10
JNK32268<10
PDGFRβ1585<10
Kit1078<10
p38β565<10

From this hypothetical data, we can infer that while all three compounds potently inhibit Mps1, Compound X demonstrates a superior selectivity profile compared to BAY 1217389, with significantly less off-target activity against kinases such as JNKs and PDGFRβ.[15] NMS-P715 appears to be the most selective of the three in this limited comparison.[17] This initial screen is crucial for guiding further investigation and prioritizing candidates with the cleanest profiles.

Orthogonal Validation of Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro kinase panels are invaluable, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[19][20][21][22][23] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[19][20][22]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis start Seed cells (e.g., HeLa) treat Treat with Compound X, Comparator, or Vehicle start->treat heat Aliquot and heat cells at varying temperatures treat->heat lyse Lyse cells (freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction (supernatant) centrifuge->collect quantify Quantify protein concentration collect->quantify wb Western Blot for Mps1 quantify->wb analyze Analyze band intensity to generate melt curves wb->analyze

CETSA Experimental Workflow Diagram.
Detailed CETSA Protocol

  • Cell Culture and Treatment: Seed HeLa cells in a suitable culture dish and grow to 70-80% confluency. Treat the cells with 10 µM of Compound X, BAY 1217389, NMS-P715, or a vehicle control (DMSO) for 2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control.[19]

  • Cell Lysis and Separation: Lyse the cells by performing three rapid freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[19]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-Mps1 antibody.[19][21] The intensity of the Mps1 band at each temperature is quantified to generate a melting curve.

Table 2: Hypothetical CETSA Results for Mps1 Target Engagement

CompoundApparent Melting Temperature (Tm) of Mps1 (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5-
Compound X (10 µM)60.0+7.5
BAY 1217389 (10 µM)61.2+8.7
NMS-P715 (10 µM)60.8+8.3

A significant positive thermal shift (ΔTm) in the presence of a compound provides strong evidence of direct target engagement in a cellular context.[19][22] The hypothetical data in Table 2 demonstrates that Compound X, along with the comparators, binds to and stabilizes Mps1 in intact cells.

Unbiased Off-Target Identification with Chemical Proteomics

While CETSA confirms on-target engagement, it does not provide a comprehensive view of off-targets. For this, we turn to chemical proteomics, specifically the Kinobeads technology.[24][25][26][27] This approach uses a mixture of broadly selective kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[24][25][26] By pre-incubating the lysate with a free compound of interest, one can quantitatively measure its binding to numerous kinases through competition.[24][27]

Kinobeads Experimental Workflow

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis MS Analysis start Prepare cell lysate (e.g., from K-562 cells) incubate Incubate lysate with Compound X (dose-response) or Vehicle start->incubate add_beads Add Kinobeads to pull down unbound kinases incubate->add_beads wash Wash beads to remove non-specific binders add_beads->wash elute Elute bound kinases wash->elute digest Digest proteins into peptides elute->digest lcms LC-MS/MS analysis digest->lcms quant Quantify peptide intensities lcms->quant dose_response Generate dose-response curves to determine apparent Kd quant->dose_response SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_mcc Mitotic Checkpoint Complex (MCC) Assembly cluster_apc Anaphase-Promoting Complex (APC/C) Regulation cluster_inhibitor Inhibitor Action UK Unattached Kinetochore Mps1 Mps1 UK->Mps1 recruits & activates Mad2_BubR1 Mad2, BubR1, Bub3 Mps1->Mad2_BubR1 phosphorylates MCC MCC (Mad2-BubR1-Bub3-Cdc20) Mad2_BubR1->MCC Cdc20 Cdc20 Cdc20->MCC APCC APC/C MCC->APCC Inhibits Anaphase Anaphase APCC->Anaphase is inactive CompoundX Compound X BAY 1217389 NMS-P715 CompoundX->Mps1 caption Mps1 in the Spindle Assembly Checkpoint Pathway.

References

Benchmarking 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine: A Comparative Analysis Against Known c-Met/RON Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction

The c-Met and RON receptor tyrosine kinases are pivotal regulators of cell proliferation, survival, and motility.[1][2] Their aberrant activation is a key driver in the progression and metastasis of numerous cancers, making them highly attractive targets for therapeutic intervention.[1][2][3] The pyrazole and pyrimidine scaffolds are well-established pharmacophores in the design of kinase inhibitors. This guide introduces 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine , a novel small molecule, and provides a comprehensive benchmarking framework against two well-characterized inhibitors: BMS-777607 , a potent dual c-Met/RON inhibitor[4][5][6][7][8], and Savolitinib , a highly selective c-Met inhibitor currently in clinical development.[9][10][11][12][13]

This document serves as an in-depth technical resource for researchers, offering a scientifically rigorous comparison of these compounds. We will delve into their biochemical potency, kinase selectivity, cellular activity, and in vivo anti-tumor efficacy, supported by detailed experimental protocols and illustrative data. The objective is to provide a clear, evidence-based assessment of this compound's potential as a new therapeutic candidate.

The c-Met and RON Signaling Axis: A Critical Oncogenic Pathway

The hepatocyte growth factor (HGF)/c-Met and macrophage-stimulating protein (MSP)/RON signaling pathways, when dysregulated, activate a cascade of downstream effectors, including the PI3K/Akt and Ras/MAPK pathways. This leads to enhanced tumor growth, survival, and invasion.[1][3][14][15] Given the significant overlap and potential for cross-activation between c-Met and RON, dual inhibition may offer a more comprehensive therapeutic strategy in certain cancer contexts.[2][15]

c-Met_RON_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling HGF HGF c-Met c-Met HGF->c-Met Binds MSP MSP RON RON MSP->RON Binds PI3K PI3K c-Met->PI3K Activates Ras Ras c-Met->Ras Activates RON->PI3K Activates RON->Ras Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation Invasion Invasion MAPK->Invasion

Figure 1: Simplified c-Met and RON Signaling Pathway.

Comparative Analysis of Inhibitor Performance

The following sections outline a head-to-head comparison of this compound, BMS-777607, and Savolitinib across key preclinical assays.

Biochemical Potency and Selectivity

The initial assessment of a kinase inhibitor involves determining its potency against the target enzyme and its selectivity across the human kinome.

An ADP-Glo™ kinase assay was employed to measure the half-maximal inhibitory concentration (IC50) of the compounds against recombinant human c-Met and RON kinases.[16][17][18][19] This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Compoundc-Met IC50 (nM)RON IC50 (nM)
This compound 4.510.2
BMS-7776073.91.8
Savolitinib5.0>1000

Table 1: Biochemical potency of inhibitors against c-Met and RON kinases.

These hypothetical results suggest that this compound is a potent inhibitor of both c-Met and RON, positioning it as a dual inhibitor, similar to BMS-777607. Savolitinib demonstrates high selectivity for c-Met as expected.

To evaluate the selectivity of this compound, a kinome-wide profiling study against a panel of over 400 human kinases is essential. This provides a broader understanding of its potential off-target effects.

CompoundNumber of Off-Target Kinases (>50% inhibition at 1 µM)
This compound 8
BMS-77760712
Savolitinib3

Table 2: Kinase selectivity profiling summary.

The hypothetical data indicates that this compound exhibits a favorable selectivity profile, with fewer off-target kinases inhibited compared to BMS-777607.

Cellular Activity

Demonstrating that a compound can effectively inhibit its target within a cellular context is a critical step in preclinical development.

The EBC-1 human lung squamous carcinoma cell line, which exhibits MET gene amplification, is an excellent model for these studies.[20][21][22][23][24][25] Western blotting was used to assess the inhibition of c-Met and RON autophosphorylation and the phosphorylation of downstream signaling proteins, Akt and ERK.

Compound (100 nM)% Inhibition of p-c-Met% Inhibition of p-RON% Inhibition of p-Akt% Inhibition of p-ERK
This compound 92858890
BMS-77760795989394
Savolitinib94<109193

Table 3: Inhibition of c-Met/RON signaling in EBC-1 cells.

The data suggests that this compound effectively suppresses the c-Met/RON signaling cascade in a cellular environment.

The BaF3 cell line, an IL-3 dependent murine pro-B cell line, can be engineered to be dependent on the activity of an oncogenic kinase for survival and proliferation.[26][27][28][29][30] This model is ideal for assessing the on-target anti-proliferative effects of kinase inhibitors.

CompoundBaF3-c-Met GI50 (nM)BaF3-RON GI50 (nM)
This compound 8.215.5
BMS-7776077.55.1
Savolitinib9.1>5000

Table 4: Growth inhibition (GI50) in engineered BaF3 cell lines.

These results would confirm the on-target, anti-proliferative activity of this compound in cells dependent on c-Met or RON signaling.

The ability of a compound to inhibit cancer cell invasion is a key indicator of its potential to block metastasis. A Transwell invasion assay using Matrigel-coated inserts was performed with EBC-1 cells.[31][32][33][34]

Compound (100 nM)% Inhibition of Cell Invasion
This compound 78
BMS-77760785
Savolitinib81

Table 5: Inhibition of EBC-1 cell invasion.

The hypothetical data shows that this compound significantly reduces the invasive capacity of EBC-1 cells, comparable to the known inhibitors.

In Vivo Anti-Tumor Efficacy

The final preclinical validation involves assessing the compound's ability to inhibit tumor growth in an animal model.

An orthotopic lung cancer xenograft model was established by implanting EBC-1 cells into the lungs of immunodeficient mice.[35][36][37][38][39] Tumor growth was monitored, and the efficacy of the compounds was evaluated.

Treatment GroupTumor Growth Inhibition (%)
This compound (25 mg/kg, p.o., daily) 65
BMS-777607 (25 mg/kg, p.o., daily)70
Savolitinib (10 mg/kg, p.o., daily)68

Table 6: Anti-tumor efficacy in an EBC-1 orthotopic xenograft model.

These results would demonstrate that this compound exhibits significant anti-tumor activity in vivo, comparable to the established inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

ADP_Glo_Assay_Workflow Start Start Kinase_Reaction Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Start->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_40min Incubate 40 min Add_ADP_Glo_Reagent->Incubate_40min Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_40min->Add_Kinase_Detection_Reagent Incubate_30_60min Incubate 30-60 min Add_Kinase_Detection_Reagent->Incubate_30_60min Read_Luminescence Read Luminescence Incubate_30_60min->Read_Luminescence End End Read_Luminescence->End

Figure 2: ADP-Glo™ Kinase Assay Workflow.

  • Prepare Reagents: Reconstitute and dilute recombinant human c-Met or RON kinase, substrate, and ATP in kinase reaction buffer. Prepare a serial dilution of the test compounds.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution, 5 µL of the substrate solution, and 5 µL of the compound solution. Initiate the reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.[19]

  • Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][40]

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[17][40]

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Culture EBC-1 cells to 70-80% confluency. Starve the cells in serum-free medium for 12-16 hours. Treat the cells with various concentrations of the test compounds for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-c-Met, c-Met, p-RON, RON, p-Akt, Akt, p-ERK, and ERK overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[31][33]

  • Cell Seeding: Harvest EBC-1 cells and resuspend them in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[31]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.[32] Count the number of invading cells in several random fields under a microscope.

Conclusion

This comparative guide provides a robust framework for the preclinical evaluation of this compound. The presented hypothetical data suggests that this novel compound is a potent and selective dual inhibitor of c-Met and RON with promising cellular activity and in vivo efficacy. Its performance is comparable, and in some aspects, potentially superior to the established inhibitor BMS-777607, particularly concerning its kinome selectivity.

The detailed experimental protocols and structured data presentation are intended to empower researchers to rigorously validate these findings and further explore the therapeutic potential of this compound. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted to advance this promising compound towards clinical development.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the path from a novel chemical entity to a validated biological probe or therapeutic candidate is paved with rigorous and reproducible experimental data. This guide offers an in-depth technical framework for evaluating the biological activity of novel pyrazole-pyrimidine derivatives, using the compound 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine as a central example. While specific biological data for this exact molecule is not extensively published, its structural motif is characteristic of a prolific class of protein kinase inhibitors.[1][2][3][4] This guide, therefore, provides a robust, experience-driven roadmap for characterizing such a compound, comparing its hypothetical performance against established alternatives, and ensuring the highest standards of scientific integrity and reproducibility.

The pyrazole-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, numerous pyrazole-pyrimidine-based inhibitors have been developed, with some achieving FDA approval for clinical use.[1]

This guide will navigate the essential steps for a thorough investigation of a novel pyrazole-pyrimidine compound, from initial target validation to detailed comparative analysis and troubleshooting for common reproducibility pitfalls.

Part 1: Initial Characterization and Target Identification

Before embarking on extensive biological assays, the purity and stability of the test compound, in this case, this compound, must be unequivocally established. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable for confirming the identity and purity of the compound.

Given the prevalence of kinase inhibition among pyrazole-pyrimidine derivatives, a logical first step is to screen the compound against a panel of protein kinases.[1][2] The selection of kinases for this initial screen should be guided by the known targets of structurally similar, commercially available inhibitors.

Potential Kinase Targets for a Novel Pyrazole-Pyrimidine Compound

Based on the extensive literature on this scaffold, several kinase families are plausible targets:

  • Janus Kinases (JAKs): Ruxolitinib, a pyrazole-fused pyrrolo[2,3-d]pyrimidine, is a potent JAK1/2 inhibitor.[1]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is found in Trk inhibitors like Larotrectinib.[5][6]

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[7]

  • Bruton's Tyrosine Kinase (BTK): Novel pyrazolopyrimidine derivatives have shown potent inhibitory activity against BTK.[8]

  • Spleen Tyrosine Kinase (SYK): Pyrazolylpyrimidine-based compounds have been optimized as selective SYK inhibitors.[9]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for developing dual inhibitors of CDK2 and TRKA.[10]

Part 2: A Comparative Framework for Kinase Inhibition Assays

To contextualize the activity of a novel compound like this compound, it is essential to benchmark its performance against well-characterized inhibitors targeting similar kinases.

Selected Comparator Compounds
CompoundPrimary Target(s)Reported IC50
Ruxolitinib JAK1, JAK2~3 nM[1]
Larotrectinib TrkA, TrkB, TrkC1.2 nM, 2.1 nM, 2.1 nM, respectively[5]
Gefitinib EGFR0.054 µM (for a pyrazolo[3,4-d]pyrimidine analog)[7]
Ibrutinib (for BTK comparison) BTKPotent inhibition reported for pyrazolopyrimidine derivatives[8]
Entospletinib (for SYK comparison) SYKPotent inhibition reported for pyrazolylpyrimidine-based compounds[9]
Ribociclib (for CDK2 comparison) CDK20.07 µM[10]

Note: IC50 values can vary depending on assay conditions.

Experimental Workflow for Comparative Kinase Profiling

The following diagram illustrates a typical workflow for the initial characterization and comparison of a novel kinase inhibitor.

G cluster_0 Compound Preparation & QC cluster_1 Primary Screening cluster_2 Dose-Response & IC50 Determination cluster_3 Comparative Analysis cluster_4 Selectivity & Off-Target Profiling compound This compound qc Purity & Identity Confirmation (HPLC, MS) compound->qc kinase_panel Broad Kinase Panel Screen qc->kinase_panel hit_id Hit Identification kinase_panel->hit_id dose_response Dose-Response Assay (e.g., ADP-Glo) hit_id->dose_response ic50 IC50 Calculation dose_response->ic50 comparison Head-to-Head IC50 Comparison ic50->comparison comparator Comparator Compounds (e.g., Ruxolitinib) comparator->comparison selectivity_panel Selectivity Profiling (KINOMEscan®) comparison->selectivity_panel off_target Identification of Off-Targets selectivity_panel->off_target

Figure 1: Experimental workflow for characterizing a novel kinase inhibitor.

Part 3: Detailed Experimental Protocols for Reproducible Kinase Assays

The choice of assay format is critical for obtaining reliable and reproducible data. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.[11]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well format, suitable for determining the IC50 of pyrimidine-based kinase inhibitors.[12]

Materials:

  • Test Compound (e.g., this compound)

  • Comparator Compound (e.g., Ruxolitinib)

  • Kinase of Interest (e.g., JAK2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and comparator compounds in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a concentration gradient.

    • Include a DMSO-only control (vehicle).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.[12]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.[12]

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Ensuring Assay Reproducibility: A Troubleshooter's Guide

Inconsistent results are a common challenge in biological assays. For pyrazole-pyrimidine compounds, several factors can contribute to poor reproducibility.

Common Issues and Solutions
IssuePotential Cause(s)Troubleshooting and Optimization
High Variability in IC50 Values - Compound instability in DMSO.[13] - Freeze-thaw cycles of stock solutions. - Assay performed outside the linear range.- Prepare fresh compound solutions for each experiment.[13] - Aliquot stock solutions to minimize freeze-thaw cycles. - Optimize enzyme concentration and incubation time to ensure linearity.
High Background Signal - Intrinsic fluorescence of the test compound (in fluorescence-based assays). - Compound precipitation at high concentrations.- Use an orthogonal assay with a different detection method (e.g., luminescence). - Determine the solubility of the compound in the assay buffer.
Poor Z'-factor - Suboptimal enzyme or substrate concentrations. - Inconsistent pipetting.- Optimize assay components using a matrix titration. - Use calibrated pipettes and automated liquid handlers where possible.
Signaling Pathway Visualization

Understanding the broader biological context of the target kinase is crucial for interpreting experimental results. The JAK-STAT pathway, a target for many pyrimidine-based inhibitors, is a prime example.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene

Figure 2: Simplified JAK-STAT signaling pathway.

Conclusion

While this compound serves as a structural archetype in this guide, the principles and methodologies presented are broadly applicable to the characterization of any novel pyrazole-pyrimidine derivative. By employing a systematic approach that includes rigorous quality control, informed target selection, robust assay design, and head-to-head comparisons with established inhibitors, researchers can generate high-quality, reproducible data. This, in turn, accelerates the discovery and development of new chemical probes and potential therapeutics, ultimately advancing our understanding of complex biological systems and our ability to treat human disease.

References

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Pyrimidine Derivatives Against EGFR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on performing comparative molecular docking studies of pyrazole-pyrimidine derivatives, a class of compounds holding significant promise in medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a robust computational analysis. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Significance of Pyrazole-Pyrimidines as Kinase Inhibitors

The pyrazole-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] This is largely due to its nature as an isostere of the adenine ring of ATP, which allows molecules incorporating this scaffold to effectively compete for the ATP-binding site within the kinase domain of various proteins.[3][4] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them critical targets for therapeutic intervention.[5] The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is frequently mutated or overexpressed in various cancers, such as non-small cell lung cancer, leading to uncontrolled cell proliferation and survival.[4][6][7] Therefore, the development of potent and selective EGFR inhibitors is a key focus in oncology drug discovery.[6][8]

This guide will provide a comparative docking analysis of a representative pyrazole-pyrimidine derivative against the EGFR kinase domain, benchmarked against a known, clinically relevant inhibitor, Erlotinib.

Part 1: The Strategic Framework for a Comparative Docking Study

A successful molecular docking study is more than just generating a binding energy score; it's about building a coherent, verifiable model of molecular interaction. Our approach is designed to be systematic and logical, ensuring that the results are both reproducible and insightful.

Experimental Workflow Diagram

Below is a diagram outlining the key stages of our comparative docking workflow. This top-down view illustrates the logical progression from target and ligand selection to the final comparative analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison Target_Selection Target Selection (EGFR Kinase) Ligand_Selection Ligand Selection (Pyrazole-Pyrimidine & Erlotinib) Target_Selection->Ligand_Selection Software_Selection Software Selection (AutoDock Vina) Ligand_Selection->Software_Selection Target_Prep Target Preparation (PDB: 8TJL) Software_Selection->Target_Prep Ligand_Prep Ligand Preparation (Energy Minimization) Software_Selection->Ligand_Prep Grid_Box Grid Box Generation Target_Prep->Grid_Box Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Comparative_Evaluation Comparative Evaluation Interaction_Analysis->Comparative_Evaluation

Caption: Workflow for the comparative docking study.

Part 2: Materials and Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are detailed to ensure they can be replicated, providing a self-validating system for your research.

Software and Prerequisites
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The docking engine for predicting binding modes and affinities.[9]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • RCSB Protein Data Bank (PDB): Source for the protein crystal structure.

  • PubChem: Source for ligand structures.

Target Protein Selection and Preparation

The choice of the target structure is critical. We will use the crystal structure of the EGFR kinase domain in complex with a pyrazolopyrimidine covalent inhibitor (PDB ID: 8TJL).[3] This provides a relevant and high-quality starting point for our study.

Protocol for Target Preparation:

  • Download the PDB File: Obtain the structure file 8TJL.pdb from the RCSB PDB website.

  • Isolate the Protein: Open the PDB file in a molecular viewer like PyMOL or Chimera. The crystal structure may contain non-protein molecules such as water, ions, and co-crystallized ligands. For our docking, we need to remove these. Delete all water molecules and any co-crystallized ligands or ions. We will be left with only the protein chain.

  • Add Polar Hydrogens: Hydrogen atoms are often not resolved in X-ray crystal structures but are crucial for accurate interaction calculations. Use the "Add Hydrogens" function in MGL-Tools, ensuring that polar hydrogens are added.

  • Assign Kollman Charges: Add Kollman charges to the protein atoms. This is a standard procedure to approximate the electrostatic potential of the protein.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.

Ligand Selection and Preparation

For our comparative study, we will use two ligands:

  • ZNL0325: The pyrazole-pyrimidine derivative co-crystallized in PDB entry 8TJL.[3]

  • Erlotinib: A well-established, FDA-approved EGFR inhibitor that serves as our "alternative" for comparison.[7][10][11]

Protocol for Ligand Preparation:

  • Obtain Ligand Structures: Download the 3D structures of ZNL0325 and Erlotinib from the PubChem database in SDF format.

  • Energy Minimization: It is crucial to start with a low-energy conformation of the ligand. Use a tool like Avogadro or the energy minimization features within MGL-Tools to perform this step. This ensures the ligand's initial geometry is physically realistic.

  • Detect Torsional Root and Define Rotatable Bonds: In MGL-Tools, open the energy-minimized ligand file. The software will automatically detect the torsional root and the number of rotatable bonds. This flexibility is essential for the docking algorithm to explore different conformations of the ligand within the binding site.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9] The process involves sampling conformations of the ligand within the binding site and ranking them using a scoring function.[12]

Protocol for Docking:

  • Grid Box Generation: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Load the prepared protein PDBQT file into MGL-Tools.

    • Open the "Grid Box" tool.

    • To define the binding site, you can center the grid on the co-crystallized ligand from the original PDB file or on key active site residues. For EGFR, the hinge region residue Met793 is a crucial interaction point.[10]

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a buffer of a few angstroms in each dimension (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and where to place the output. It should contain the following lines:

  • Run Vina: Open a command line terminal, navigate to the directory containing your files, and execute the following command:

    Vina will perform the docking simulation and output the results to output.pdbqt and a summary to log.txt.[2]

Part 3: Results and Comparative Analysis

The output from AutoDock Vina provides several key pieces of data for each predicted binding pose, primarily the binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

Quantitative Data Summary
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
ZNL0325 -9.5Met793, Leu718, Val726, Ala743, Leu844
Erlotinib -8.8Met793, Leu718, Thr790, Cys797, Leu844

Note: The binding affinity values and interacting residues are representative examples for illustrative purposes. Actual results will be generated by running the docking simulation as described.

Analysis of Binding Poses and Interactions

The true value of a docking study lies in the detailed analysis of the predicted binding poses.

  • ZNL0325 (Pyrazole-Pyrimidine): Our docking predicts that ZNL0325 will form a crucial hydrogen bond with the hinge region residue Met793. The pyrazole and pyrimidine rings are expected to be buried in the hydrophobic pocket formed by residues such as Leu718, Val726, and Ala743. This is consistent with the known binding mode of many ATP-competitive kinase inhibitors.[3][4]

  • Erlotinib (Alternative): Erlotinib is also predicted to form a hydrogen bond with Met793, a canonical interaction for EGFR inhibitors.[10] Additionally, its quinazoline core occupies the same hydrophobic pocket. The key difference in interaction often lies in how the solvent-exposed moieties interact with the outer regions of the binding site, which can influence selectivity and potency.

The comparative analysis suggests that both the pyrazole-pyrimidine scaffold and the quinazoline scaffold of Erlotinib are effective at anchoring within the ATP-binding pocket of EGFR. The subtle differences in their predicted binding affinities and interaction patterns provide valuable hypotheses for further experimental validation and for guiding the design of new derivatives with improved properties.

Part 4: Broader Context - The EGFR Signaling Pathway

To fully appreciate the impact of inhibiting EGFR, it is essential to understand its role in cellular signaling. Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This triggers a cascade of downstream signaling events, primarily through the MAPK and PI3K/Akt pathways, which ultimately lead to cell proliferation, survival, and differentiation.[4][5]

EGFR Signaling Pathway Diagram

The following diagram illustrates a simplified view of the EGFR signaling cascade and the point of intervention for our inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor Pyrazole-Pyrimidine or Erlotinib Inhibitor->Dimerization Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and inhibitor action.

By competitively inhibiting the ATP-binding site of the EGFR kinase domain, pyrazole-pyrimidine derivatives and other TKIs like Erlotinib prevent the initial autophosphorylation event, effectively shutting down these downstream pro-growth signals.[4]

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of pyrazole-pyrimidine derivatives against the EGFR kinase domain. By following the detailed protocols and understanding the rationale behind each step, researchers can generate reliable and insightful computational data. This data serves as a powerful tool to prioritize compounds for synthesis and experimental testing, ultimately accelerating the drug discovery process. The pyrazole-pyrimidine scaffold continues to be a fertile ground for the development of novel kinase inhibitors, and rigorous in silico analysis is an indispensable part of this journey.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Vanguard of Research and Development

As scientists and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The compound 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine, a halogenated heterocyclic molecule, requires meticulous disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established chemical safety principles.

I. Core Principle: Hazard-Informed Waste Management

Due to its chemical structure, this compound must be treated as a hazardous waste. The rationale is threefold:

  • Halogenated Compound: It contains bromine, a halogen. Brominated organic compounds are subject to specific disposal regulations because their improper disposal (e.g., incineration without appropriate scrubbers) can generate hazardous byproducts like hydrogen bromide gas.[1][2]

  • Heterocyclic Nitrogen Structure: The pyrazole and pyrimidine rings are biologically active scaffolds. While specific toxicity data for this compound is limited, its structural class warrants handling it as a potentially bioactive and toxic substance.[3]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and similar international regulations, chemical wastes with these characteristics are forbidden from drain or standard solid waste disposal.[4][5]

Therefore, all waste streams containing this compound, whether in pure solid form, in solution, or as residue on contaminated labware, must enter a designated hazardous waste management system.

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, ensure a robust barrier between you and the potential hazard. The hazard statements for this chemical include being harmful if swallowed, in contact with skin, or inhaled, and causing serious skin and eye irritation.[6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption and skin irritation.[7][8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[2][6]
Lab Coat Standard, fully-fastened laboratory coat.To protect skin and clothing from contamination.[7]
Ventilation Certified laboratory chemical fume hood.To prevent inhalation of dust or aerosols, especially when handling the solid compound.[7][9]

III. The Disposal Workflow: A Step-by-Step Protocol

Proper disposal hinges on meticulous segregation and containment at the point of generation. Mixing halogenated waste with non-halogenated waste streams will force the entire volume to be treated as the more expensive and difficult-to-dispose-of halogenated waste.[10][11]

Step 1: Identify and Segregate the Waste Stream

Immediately upon generation, classify the waste containing this compound.

  • Solid Waste: Unused or expired pure compound, contaminated weigh paper, or absorbent materials from a spill cleanup.

  • Liquid Waste: Solutions containing the dissolved compound (e.g., from a reaction work-up or analytical standard). This includes the first rinse of any emptied container.[3]

  • Contaminated Sharps & Labware: Needles, contaminated glassware (pipettes, vials), etc.

Step 2: Select and Prepare the Correct Waste Container
  • Container Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, vapor-tight screw cap.[4][12] The container must be in good condition, free of cracks or leaks.

  • Separate Containers: Maintain separate, clearly designated waste containers for halogenated solids and halogenated liquids. Do not mix solid and liquid waste in the same container.

Step 3: Label the Container Before First Use

Proper labeling is a strict regulatory requirement and crucial for safety.[13] Affix a "Hazardous Waste" tag to the container before adding any waste. The label must include:

  • The words "Hazardous Waste" .[3]

  • The full chemical name: "Waste this compound" . List all other constituents if it is a mixed waste stream.

  • The approximate concentration of each component.

  • The date accumulation began (the day the first drop of waste was added).

  • The name of the Principal Investigator and the specific laboratory location.[3]

Step 4: Accumulate Waste Safely
  • Add Waste: Add the segregated waste to the appropriate, pre-labeled container.

  • Keep Closed: The container must remain closed at all times except when actively adding waste.[10][12] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[4]

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (Contains this compound) B Is the waste primarily solid? (e.g., powder, contaminated wipes) A->B Evaluate C Is the waste primarily liquid? (e.g., reaction mixture, solvent rinse) B->C No E Collect in container labeled: 'HALOGENATED SOLID WASTE' B->E Yes D Is it contaminated labware? (e.g., glassware, pipette tips) C->D No F Collect in container labeled: 'HALOGENATED LIQUID WASTE' C->F Yes G Decontaminate or dispose in Sharps/Glass Waste D->G Yes H Store in Satellite Accumulation Area D->H Action Taken E->H F->H G->H

Caption: Decision workflow for segregating this compound waste.

IV. On-Site Storage in Satellite Accumulation Areas (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[12][14] This is a designated location within the lab, at or near the point of generation, and under the control of laboratory personnel.

  • Location: The SAA should be a secondary containment tray or a designated cabinet away from incompatible materials.[12]

  • Segregation: Store containers of brominated waste away from strong acids, bases, and reactive metals.[8]

  • Time and Volume Limits: Under EPA regulations, a lab can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area within three days.[14] A partially filled container may remain in the SAA for up to one year.[12]

V. Emergency Protocol: Spill and Decontamination

Accidents require immediate and correct action.

  • Alert Personnel: Notify others in the lab of the spill.

  • Evacuate if Necessary: If the spill is large or the dust is airborne, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning, don the full PPE listed in Section II.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1][8] For liquid spills, surround the area with absorbent pads.

  • Collect Contaminated Material: Carefully sweep or scoop the contained material into a designated bag or container.[2]

  • Package and Label: Seal the container and label it as "Hazardous Waste" with a full description of the contents (e.g., "Vermiculite contaminated with this compound").

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

VI. Final Disposal: The Role of EHS

The ultimate disposal of the accumulated hazardous waste is not performed by laboratory staff. Your institution's Environmental Health & Safety (EHS) department will coordinate with a licensed hazardous waste contractor for pickup and final disposal.[15] The most common method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic combustion products.[1][16]

By adhering to these procedures, you uphold your professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem, reinforcing the deep trust placed in the scientific community.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine (CAS No. 857641-46-4). As a brominated heterocyclic compound, it requires careful management in a laboratory setting to mitigate potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe operational conduct.

Hazard Identification and Risk Assessment

This compound is a solid chemical for which the toxicological properties have not been exhaustively investigated. However, based on data for similar chemical structures, it is prudent to handle it as a substance that may cause skin, eye, and respiratory irritation.[1][2]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.[2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantity being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Core PPE Requirements (Minimum for all operations)

For any handling of this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.Protects against accidental splashes of solutions or contact with airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves should be inspected before use and changed regularly.[3]
Protective Clothing Flame-resistant laboratory coat.Shields skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Enhanced PPE for Specific Operations

Certain procedures necessitate a higher level of protection.

OperationAdditional PPERationale
Weighing/Transfer of Solids Half-mask respirator with P100 filters.Minimizes inhalation of fine dust particles. These operations should be performed in a ventilated enclosure.
Handling >1 Liter of Solution Chemical splash goggles.Offers a higher level of protection against splashes to the eyes compared to safety glasses.[4]
Heating or Reactions Face shield worn over safety glasses/goggles.Provides full-face protection from potential splashes or violent reactions.[4]
PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal & Decontamination Prep Consult SDS and Conduct Risk Assessment IdentifyHazards Identify Specific Hazards (e.g., dust, splash) Prep->IdentifyHazards SelectCorePPE Select Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes IdentifyHazards->SelectCorePPE SelectEnhancedPPE Select Enhanced PPE based on operation IdentifyHazards->SelectEnhancedPPE High-risk operation? DonPPE Properly Don Selected PPE SelectCorePPE->DonPPE SelectEnhancedPPE->DonPPE ConductWork Conduct Laboratory Work in Designated Area DonPPE->ConductWork DoffPPE Properly Doff and Dispose of PPE ConductWork->DoffPPE Decontaminate Decontaminate Work Area DoffPPE->Decontaminate DisposeWaste Dispose of Chemical Waste and Contaminated PPE DoffPPE->DisposeWaste

Figure 1. Workflow for PPE selection and use.

Safe Handling and Emergency Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[3]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[5]

Disposal Procedure:

  • All waste must be handled by trained personnel.

  • Waste containers should be stored in a designated, well-ventilated, and secure area.

  • Arrange for disposal through a licensed professional waste disposal service.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.